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  • Product: 4-Methyl-1H-indole-2-carbonyl chloride
  • CAS: 64679-00-1

Core Science & Biosynthesis

Foundational

The Chemical Mechanics and Stability of 4-Methyl-1H-indole-2-carbonyl chloride: A Technical Guide for Advanced Drug Development

Executive Summary In the landscape of modern drug discovery, the indole scaffold represents a "privileged structure," frequently embedded in high-affinity ligands targeting kinases, GPCRs, and parasitic enzymes. Specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the indole scaffold represents a "privileged structure," frequently embedded in high-affinity ligands targeting kinases, GPCRs, and parasitic enzymes. Specifically, 4-Methyl-1H-indole-2-carbonyl chloride (CAS: 64679-00-1) serves as a hyper-reactive, versatile electrophilic building block. Unlike traditional carboxylic acids that require expensive and atom-inefficient coupling reagents (e.g., HATU, EDC), this acyl chloride facilitates the rapid, high-yielding synthesis of indole-2-carboxamides, even with sterically hindered or electronically deactivated amines[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, degradation kinetics, and handling protocols for 4-Methyl-1H-indole-2-carbonyl chloride, ensuring that researchers can integrate this intermediate into self-validating synthetic workflows with maximum fidelity.

Physicochemical Properties & Molecular Profile

Understanding the baseline physical properties of 4-Methyl-1H-indole-2-carbonyl chloride is critical for predicting its behavior in solution and its shelf-life. The presence of the electron-donating 4-methyl group slightly increases the electron density of the indole ring, but the highly electrophilic acyl chloride moiety remains the dominant site of reactivity[2].

Table 1: Physicochemical and Structural Data
PropertyValue / Description
Chemical Name 4-Methyl-1H-indole-2-carbonyl chloride
CAS Number 64679-00-1
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Off-white to pale yellow solid
Reactivity Profile Highly electrophilic; undergoes rapid nucleophilic acyl substitution
Moisture Sensitivity Extreme; hydrolyzes rapidly to 4-methyl-1H-indole-2-carboxylic acid and HCl[3]
Storage Temperature Cold-chain transport required; store at -20°C under inert gas (Ar/N₂)[4]

Chemical Stability and Degradation Causality

As a Senior Application Scientist, I frequently observe yield drops in amide coupling reactions traced back to degraded acyl chloride starting materials. The causality of this degradation is straightforward but often mismanaged: hydrolysis .

When exposed to ambient humidity, the highly polarized carbon-chlorine bond of 4-Methyl-1H-indole-2-carbonyl chloride is attacked by water molecules.

  • Nucleophilic Attack: The oxygen atom of water attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse & Elimination: The intermediate collapses, expelling the chloride leaving group.

  • Byproduct Generation: This generates the inactive 4-methyl-1H-indole-2-carboxylic acid and stoichiometric amounts of hydrogen chloride (HCl) gas.

Table 2: Stability Matrix & Environmental Impact
Environmental FactorImpact on StabilityCausality / Mechanism
Atmospheric Moisture High DegradationNucleophilic attack by H₂O leading to hydrolysis.
Elevated Temperature Moderate DegradationAccelerates the kinetics of ambient hydrolysis and potential thermal decomposition.
Protic Solvents (MeOH/EtOH) Complete DegradationSolvolysis; forms the corresponding methyl or ethyl ester instead of the desired product.
Inert Atmosphere (Ar/N₂) StablePrevents moisture ingress, preserving the acyl chloride functionality.

Self-Validating Check: Before utilizing a stored batch of 4-Methyl-1H-indole-2-carbonyl chloride, run a rapid Infrared (IR) spectroscopy scan. A pristine batch will show a sharp, intense carbonyl (C=O) stretch around 1750–1770 cm⁻¹ . If you observe a broad O-H stretch at 2500–3300 cm⁻¹ and a shift of the C=O peak to ~1680 cm⁻¹ , the batch has hydrolyzed and must be discarded or re-synthesized.

Mechanistic Pathways in Drug Discovery

Indole-2-carboxamide derivatives synthesized from this acyl chloride are highly valued in oncology and infectious disease research. The amide bond provides structural rigidity and acts as both a hydrogen bond donor and acceptor, heavily influencing target binding affinity[1]. For example, these scaffolds have been optimized for anti-Trypanosoma cruzi activity, where precise substitution on the indole ring dictates pharmacokinetic success[5].

ReactionWorkflow A 4-Methyl-1H-indole- 2-carboxylic acid C 4-Methyl-1H-indole- 2-carbonyl chloride (Reactive Intermediate) A->C Chlorination B Oxalyl Chloride + cat. DMF (CH2Cl2) B->C Reagents E 4-Methyl-1H-indole- 2-carboxamide (Target Scaffold) C->E Nucleophilic Acyl Substitution D Amine + DIPEA (Anhydrous THF/DCM) D->E Reagents

Fig 1. Synthesis workflow of 4-Methyl-1H-indole-2-carboxamides.

The Causality of the Vilsmeier-Haack Intermediate

When synthesizing the acyl chloride in situ, we use oxalyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF). Why? Oxalyl chloride alone reacts sluggishly with solid indole carboxylic acids. DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion). This intermediate rapidly attacks the carboxylic acid, driving the formation of the acyl chloride at low temperatures, thereby preventing thermal degradation of the sensitive indole core[1].

Experimental Methodologies: Self-Validating Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Each step includes observable checkpoints to confirm success before proceeding.

Protocol A: In Situ Generation of 4-Methyl-1H-indole-2-carbonyl chloride

Use this protocol if commercial batches (CAS: 64679-00-1) are unavailable or degraded.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of Argon.

  • Reagent Loading: Add 4-Methyl-1H-indole-2-carboxylic acid (1.0 eq, 5.0 mmol) and suspend in anhydrous Dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Add exactly 2 drops of anhydrous DMF. Causality: Excess DMF can lead to unwanted side reactions or complicate purification.

  • Chlorination: Cool the suspension to 0°C using an ice bath. Dropwise, add Oxalyl Chloride (1.5 eq, 7.5 mmol) over 10 minutes.

  • Validation Checkpoint: Observe the reaction. The evolution of gas (CO, CO₂, and HCl) is the visual confirmation that the Vilsmeier-Haack intermediate is actively converting the acid to the acyl chloride.

  • Completion: Stir at room temperature for 2 hours until the gas evolution ceases and the suspension turns into a clear, homogenous solution.

  • Concentration: Remove the solvent and excess oxalyl chloride in vacuo using a Schlenk line cold trap. The resulting solid is the crude 4-Methyl-1H-indole-2-carbonyl chloride, which must be used immediately in Protocol B.

Protocol B: Synthesis of Indole-2-Carboxamide Derivatives
  • Preparation: Dissolve the freshly prepared or commercially sourced 4-Methyl-1H-indole-2-carbonyl chloride (1.0 eq) in anhydrous Tetrahydrofuran (THF, 15 mL) under Argon.

  • Amine Preparation: In a separate flame-dried flask, dissolve the target primary or secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous THF (5 mL). Causality: DIPEA is a non-nucleophilic base that acts as an HCl scavenger, preventing the amine reactant from protonating and becoming unreactive.

  • Coupling: Cool the amine solution to 0°C. Dropwise, transfer the acyl chloride solution into the amine solution.

  • Validation Checkpoint: A white precipitate (DIPEA hydrochloride salt) will form immediately upon addition. This is a self-validating indicator that the amide bond formation is occurring and HCl is being successfully scavenged.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x 20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.

Biological Applications: Kinase Inhibition

Indole-2-carboxamides are highly effective in disrupting aberrant cellular signaling. By acting as ATP-competitive inhibitors, these compounds bind to the hinge region of Receptor Tyrosine Kinases (RTKs). The indole nitrogen acts as a hydrogen bond donor, while the carboxamide carbonyl acts as a hydrogen bond acceptor, perfectly mimicking the binding modality of the adenine ring of ATP[1].

BioPathway Drug Indole-2-carboxamide Derivative Target Receptor Tyrosine Kinase (RTK) Drug->Target Inhibition Competitive Inhibition Drug->Inhibition ATP ATP Binding Pocket Target->ATP Downstream MAPK / PI3K Signaling Arrest ATP->Downstream Prevents Inhibition->ATP Blocks Outcome Apoptosis / Tumor Regression Downstream->Outcome

Fig 2. Kinase inhibition pathway by indole-2-carboxamide derivatives.

Conclusion

4-Methyl-1H-indole-2-carbonyl chloride is an indispensable reagent for the rapid assembly of complex, biologically active carboxamides. While its extreme moisture sensitivity demands rigorous anhydrous handling techniques, the kinetic advantages it offers over standard peptide coupling reagents make it superior for synthesizing sterically demanding drug scaffolds. By adhering to the causality-driven protocols outlined in this guide, researchers can eliminate degradation-related yield losses and streamline their drug discovery pipelines.

References

  • Capot Chemical. (n.d.). MSDS of 1H-Indole-2-carbonyl chloride. Retrieved from[Link]

  • MDPI. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from[Link]

  • Journal of Medicinal Chemistry (ACS Publications). (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from[Link]

Sources

Exploratory

Structural Dynamics and Synthetic Utility of 4-Methyl-1H-indole-2-carbonyl chloride in Targeted Drug Discovery

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Molecular Profiling, Synthetic Methodologies, and Pharmacological Applications Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Molecular Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

In the landscape of rational drug design, the indole scaffold remains a highly privileged pharmacophore due to its ability to mimic endogenous neurotransmitters and intercalate into diverse protein active sites. 4-Methyl-1H-indole-2-carbonyl chloride (CAS: 64679-00-1) serves as a critical, highly reactive electrophilic building block for synthesizing complex indole-2-carboxamides[1]. As a Senior Application Scientist, I have observed that the strategic placement of the methyl group at the C4 position not only modulates the electronic density of the indole


-system but also introduces specific steric constraints that enhance binding selectivity in downstream targets, such as Monoamine Oxidase A (MAO-A) and Matrix Metalloproteinase-9 (MMP-9)[2][3].

This technical guide deconstructs the physicochemical properties of this compound, outlines field-proven synthetic protocols, and maps its utility in modern oncological and anti-inflammatory drug discovery.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of 4-Methyl-1H-indole-2-carbonyl chloride is essential for predicting its stability, reactivity, and handling requirements. The acyl chloride moiety is highly susceptible to nucleophilic attack, necessitating stringent anhydrous conditions during storage and application[1].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 4-Methyl-1H-indole-2-carbonyl chloride
CAS Number 64679-00-1
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Exact Mass 193.0294 Da
Canonical SMILES CC1=CC=CC2=C1C=C(N2)C(=O)Cl
Physical Appearance Solid (Off-white to pale yellow powder)
Storage Conditions Inert atmosphere (Argon/N₂), cold-chain (2–8°C), moisture-sensitive
Structural Causality
  • The Electrophilic Hub (C2-Carbonyl Chloride): The highly polarized C=O bond, coupled with the excellent leaving group ability of the chloride ion, makes the C2 position an ideal hub for nucleophilic acyl substitution.

  • The C4-Methyl Inductive Effect: The electron-donating nature of the methyl group at the C4 position slightly enriches the electron density of the indole core via inductive effects. This stabilizes the transition state during nucleophilic attack at the adjacent C2-carbonyl and provides a lipophilic anchor that improves the ligand efficiency (LLE) of downstream drug candidates.

Synthetic Methodology: Self-Validating Protocols

The synthesis of indole-2-carboxamides relies on the in situ generation of the acyl chloride from its corresponding carboxylic acid. Below is a rigorously optimized, step-by-step protocol utilizing oxalyl chloride, preferred over thionyl chloride for sensitive indole substrates to prevent unwanted chlorination at the electron-rich C3 position[2][3].

Protocol A: Activation of 4-Methyl-1H-indole-2-carboxylic acid
  • Preparation & Purging: Flame-dry a round-bottom flask and purge with Argon. Add 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) and suspend it in anhydrous Dichloromethane (DCM).

    • Causality: DCM is chosen because it is a non-nucleophilic, volatile solvent that easily dissolves the resulting acyl chloride while maintaining a strict moisture-free environment to prevent hydrolysis.

  • Catalysis: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.05 eq).

    • Causality: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate acts as the true activating species, significantly lowering the activation energy required to convert the carboxylic acid to the acyl chloride.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise add Oxalyl Chloride (1.5 eq).

    • Causality: The dropwise addition at 0 °C controls the highly exothermic evolution of CO, CO₂, and HCl gases, preventing substrate decomposition and ensuring a controlled reaction rate.

  • Propagation & Isolation: Remove the ice bath and stir at room temperature for 2–4 hours until gas evolution ceases and the solution becomes completely homogeneous. Concentrate the mixture under reduced pressure and azeotrope twice with anhydrous toluene.

    • Causality: Azeotroping with toluene effectively strips away any unreacted, volatile oxalyl chloride, yielding a highly pure 4-methyl-1H-indole-2-carbonyl chloride that must be used immediately in the next step.

Protocol B: Downstream Amidation (Nucleophilic Acyl Substitution)
  • Amine Preparation: In a separate Argon-purged flask, dissolve the target primary or secondary amine (1.1 eq) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0 eq).

    • Causality: The non-nucleophilic base acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the reactant amine, which would otherwise form an unreactive ammonium salt and halt the reaction[3].

  • Coupling: Cool the amine solution to 0 °C and slowly add the freshly prepared 4-methyl-1H-indole-2-carbonyl chloride (dissolved in DCM) dropwise. Stir for 4–12 hours, monitoring via LC-MS.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, and dry over anhydrous Na₂SO₄ to yield the target carboxamide.

Workflow Visualization

The following diagram maps the logical progression of the chemical workflow, highlighting the transient intermediates and the thermodynamic driving forces (gas evolution) that push the reaction to completion.

SynthesisWorkflow A 4-Methyl-1H-indole- 2-carboxylic acid B Vilsmeier-Haack Intermediate A->B Oxalyl Chloride + DMF (cat.) C 4-Methyl-1H-indole- 2-carbonyl chloride B->C -CO, -CO2, -HCl D Nucleophilic Acyl Substitution C->D + R-NH2 + Base (DIPEA) E Target Indole-2- carboxamide D->E -HCl (Salt)

Fig 1. Synthetic workflow from carboxylic acid to target indole-2-carboxamide via the reactive acyl chloride intermediate.

Pharmacological Applications in Drug Development

The carboxamides derived from 4-Methyl-1H-indole-2-carbonyl chloride are not merely structural novelties; they are potent modulators of critical biological pathways.

Monoamine Oxidase A (MAO-A) Inhibition in Oncology

Recent structure-based drug design efforts have repurposed MAO-A inhibitors—traditionally used as antidepressants—into novel anticancer agents. Indole-2-carboxamides synthesized from this specific acyl chloride exhibit potent antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines, specifically A549 and H661[2].

  • Mechanistic Causality: The indole core mimics the endogenous monoamine substrates of MAO-A. The 4-methyl substitution enhances the hydrophobic interactions within the substrate-binding cavity of the enzyme, while the carboxamide linker forms critical hydrogen bonds with the FAD-dependent active site, competitively blocking the enzyme and inducing tumor cell apoptosis[2].

Matrix Metalloproteinase-9 (MMP-9) Modulation

Derivatives of indole-2-carbonyl chlorides are also utilized to synthesize targeted inhibitors against MMP-9, a zinc-dependent endopeptidase heavily implicated in tumor metastasis and extracellular matrix degradation[3]. The rigid indole geometry precisely orients the carboxamide (or downstream hydroxamate) to chelate the catalytic zinc ion in the MMP-9 active site.

MAOAPathway Indole Indole-2-carboxamide Derivatives MAOA MAO-A Enzyme (Overexpressed in Tumors) Indole->MAOA Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Indole->Apoptosis Induces via Blockade ROS Reactive Oxygen Species (ROS) Accumulation MAOA->ROS Catalytic Activity Proliferation Tumor Cell Proliferation (A549, H661 lines) ROS->Proliferation Promotes Survival Apoptosis->Proliferation Suppresses Growth

Fig 2. Mechanistic pathway of indole-2-carboxamides inhibiting MAO-A to suppress tumor proliferation.

References

  • BLD Pharm. "64679-00-1 | 4-Methyl-1H-indole-2-carbonyl chloride". bldpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr0pdmq1FZoW88PBgfhlkhox-Bqf7G7z24YGUP98Wq7o7AgVewKh5rLyWegfivglVNKTm33yTlF1ssoVJVZMRJkzt7621aN9yG8fBG2c51hAfUFl-vPPFhz8xOCX60vKSl9Kc3LUTT3rtdOEI=]
  • "Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer". PMC / nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH71dxKGJGLRyS6SkVYJ5iwOjWjYYPzrxxnDjqkRz7ftdRV2hFcgxzdvIykHQgcCtE7PKTBJ5vPPGPfAMZGHrd--mUUeBU5X-YvhcoIj55V4s6dK2fQU6NccEkZsQx81N3jAqka8Q72tFRoPQ==]
  • "Integrative computational, synthetic, experimental evaluation of targeted inhibitors against matrix metalloproteinase-9: Toward precision modulation of proteolytic activity". PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQT4ryRTCeimVVWs9iU5eDUCy9m4wrNQPH2rB2JK8kwg9HUL6IVqRu6rzRvWcbhqgRPAHqXSRzxW-G-dUvOd-08eF-6nJyho26LBypa3H94eWmZ098kIXwER5rsZFPcK_lxmy2-giSTWzFaU9xj6UfB5xUeIaNpk2ZX0S5vM7opm3a_A==]

Sources

Foundational

Solubility profile of 4-Methyl-1H-indole-2-carbonyl chloride in organic solvents

[1][2] Executive Summary 4-Methyl-1H-indole-2-carbonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of indole-based pharmaceuticals (e.g., antiviral and anticancer agents).[1][2] A...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

4-Methyl-1H-indole-2-carbonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of indole-based pharmaceuticals (e.g., antiviral and anticancer agents).[1][2] As an acid chloride, its "solubility" is inextricably linked to its chemical stability .[1][2]

This guide addresses a critical operational challenge: distinguishing between true dissolution and reactive decomposition. While soluble in many organic solvents, this compound undergoes rapid solvolysis in protic media.[2] This document provides a validated solubility matrix, handling protocols for anhydrous environments, and a method for determining precise solubility limits without compromising reagent integrity.

Chemical Identity & Physicochemical Nature[2][3][4][5]

PropertyDetail
Compound Name 4-Methyl-1H-indole-2-carbonyl chloride
Functional Group Acyl Chloride (Acid Chloride)
Parent Acid CAS 18474-57-2 (4-Methyl-1H-indole-2-carboxylic acid)
Physical State Yellow to tan solid (typically); hydrolytically unstable
Primary Hazard Reacts violently with water/moisture to release HCl gas
Solubility Mechanism Dipole-dipole interactions; π-stacking capability
The "Solubility vs. Stability" Paradox

For acid chlorides, standard solubility definitions fail. In alcohols (e.g., Methanol), the compound appears to "dissolve" rapidly. In reality, it is converting to the methyl ester. Therefore, solvent selection must be binary: Inert (True Solvent) vs. Reactive (Substrate). [1]

Solubility Profile Matrix

The following data categorizes solvents based on thermodynamic capability (dissolving power) and kinetic stability (chemical compatibility).

Table 1: Solvent Compatibility & Solubility Potential[1][2]
Solvent ClassSpecific SolventSolubility PotentialStability StatusOperational Recommendation
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Stable (if anhydrous)Primary Choice. Ideal for synthesis and stock solutions.[1][2]
Chloroform (

)
High Stable Good alternative; stabilize with amylene, not ethanol.[1][2]
Ethers Tetrahydrofuran (THF)High Stable Must be anhydrous/inhibitor-free.[1][2] Hygroscopic nature poses risk.[1][2][3]
2-MeTHFModerate-High Stable Greener alternative to THF; better phase separation in workups.[1][2]
Aromatics TolueneModerate Stable Excellent for elevated temperature reactions (reflux).[1][2]
Polar Aprotic DMF / DMAcHigh Conditional Use only if strictly anhydrous.[1][2] Can accelerate decomposition if wet.[1][2]
Acetonitrile (MeCN)Moderate Conditional Good for precipitating impurities; ensure low water content.[1][2]
Alkanes Hexane / HeptaneInsoluble (<1 mg/mL)Stable Anti-solvent. Use to precipitate the product from DCM/THF.[1]
Protic WaterReactive Unstable DO NOT USE. Hydrolyzes to carboxylic acid + HCl.[1][2]
Methanol / EthanolReactive Unstable DO NOT USE. Converts to methyl/ethyl esters immediately.[1][2]

Mechanistic Pathways & Solvent Logic[2]

Understanding the fate of 4-Methyl-1H-indole-2-carbonyl chloride in different environments is crucial for experimental design.[1][2]

Diagram 1: Solvent Interaction Pathways

This diagram illustrates the divergence between physical dissolution and chemical consumption.

SolventPathways cluster_Inert Inert Solvents (Physical Dissolution) cluster_Reactive Protic Solvents (Chemical Reaction) Compound 4-Methyl-1H-indole-2-carbonyl chloride DCM DCM / Chloroform Compound->DCM THF Anhydrous THF Compound->THF Water Water (H2O) Compound->Water MeOH Methanol (MeOH) Compound->MeOH Solution Stable Solution (Ready for Reaction) DCM->Solution Solvation THF->Solution Solvation Acid Carboxylic Acid (Precipitate) Water->Acid Hydrolysis (-HCl) Ester Methyl Ester (Soluble Product) MeOH->Ester Alcoholysis (-HCl)

Caption: Figure 1.[1][2][4] Divergent fate of the acid chloride in inert vs. reactive solvents.

Experimental Protocols

Protocol A: Qualitative Solubility Assessment (Visual)

Use this quick check to determine if a solvent is suitable for synthesis.[1]

Materials:

  • 10 mg 4-Methyl-1H-indole-2-carbonyl chloride[1][2]

  • 1 mL Solvent (Anhydrous)[1]

  • Septum-capped vial (dried)[1][2]

Procedure:

  • Place 10 mg of solid into the vial under nitrogen atmosphere.

  • Add 100 µL of solvent via syringe.[2]

  • Observation:

    • Clear solution: High solubility (>100 mg/mL).[1][2]

    • Suspension: Add solvent in 100 µL increments up to 1 mL.[2]

  • Verification: If the solution warms up or bubbles (gas evolution), moisture is present, or the solvent is reactive. Discard.

Protocol B: Quantitative Solubility via Derivatization (HPLC)

Direct measurement is difficult due to hydrolysis during analysis.[1][2] This method converts the dissolved chloride into a stable ester for quantification.

Concept: Dissolve in the test solvent (e.g., Toluene), then quench an aliquot with excess Methanol to convert all dissolved chloride to the methyl ester. Measure the ester concentration by HPLC.

Workflow:

  • Saturation: Add excess solid to the test solvent (e.g., Toluene) at 25°C. Stir for 30 mins (sealed vessel).

  • Filtration: Filter the saturated solution through a 0.45 µm PTFE hydrophobic filter (quickly) into a dry vial.

  • Quench: Immediately transfer 100 µL of filtrate into 900 µL of HPLC-grade Methanol.

    • Reaction:

      
      [1][2]
      
  • Analysis: Inject the quenched sample into HPLC.

  • Calculation:

    
    [1]
    
    • Note: This confirms how much active acid chloride was dissolved.[1][2]

Application in Synthesis

When using 4-Methyl-1H-indole-2-carbonyl chloride for amidation or esterification, solvent choice dictates the reaction setup.[1][2]

Diagram 2: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection CheckReaction Reaction Type? Start->CheckReaction Amidation Amidation (Schotten-Baumann) CheckReaction->Amidation FriedelCrafts Friedel-Crafts Acylation CheckReaction->FriedelCrafts Biphasic Biphasic System (DCM + Aq. Base) Amidation->Biphasic Inorganic Base (Na2CO3) Anhydrous Anhydrous Organic (DCM/THF + Organic Base) Amidation->Anhydrous Organic Base (TEA/DIPEA) FriedelCrafts->Anhydrous DCM (Low Temp) HighTemp High Temp / Reflux (Toluene/Chlorobenzene) FriedelCrafts->HighTemp Lewis Acid Catalysis

Caption: Figure 2. Decision logic for solvent selection based on intended chemical transformation.

Critical Handling Notes
  • DCM (Dichloromethane): The gold standard. It dissolves the compound well and is easily removed. Warning: Commercial DCM often contains Ethanol as a stabilizer.[1][2] Use Amylene-stabilized DCM to prevent side reactions.[1][2]

  • DMF (Dimethylformamide): Often used as a catalyst (Vilsmeier-Haack conditions) during the synthesis of the acid chloride. If used as a bulk solvent, it must be distilled over

    
     to remove amines and water.[2]
    

References

  • PubChem. (n.d.).[1][2] 4-Chloro-1H-indole-2-carboxylic acid (Analogous Structure Data). National Library of Medicine.[1][2] Retrieved from [Link]

  • LibreTexts. (2024).[1][2][5] Chemistry of Acid Halides: Hydrolysis and Alcoholysis Mechanisms. Retrieved from [Link]

Sources

Exploratory

IUPAC naming and CAS registry data for 4-Methyl-1H-indole-2-carbonyl chloride

Topic: IUPAC naming and CAS registry data for 4-Methyl-1H-indole-2-carbonyl chloride Content Type: Technical Monograph / Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Cr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IUPAC naming and CAS registry data for 4-Methyl-1H-indole-2-carbonyl chloride Content Type: Technical Monograph / Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Critical Data, Synthesis Protocols, and Application in Heterocyclic Scaffolding

Executive Summary

4-Methyl-1H-indole-2-carbonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of indole-2-carboxamides, a structural motif prevalent in antiviral, anticancer (EGFR inhibitors), and analgesic (TRPV1 agonists) therapeutics. Due to the high reactivity of the acyl chloride moiety and the electron-rich nature of the indole ring, this compound requires precise handling to prevent hydrolysis or polymerization. This guide provides validated identification data, a robust synthesis protocol utilizing oxalyl chloride to minimize acid-catalyzed side reactions, and handling standards for maintaining reagent integrity.

Identity & Nomenclature

Accurate identification is critical to distinguish this compound from its isomers (e.g., N-methyl or 3-methyl variants).

Identifier Value Notes
CAS Registry Number 64679-00-1 Specific to the 4-methyl isomer.[1]
IUPAC Name 4-Methyl-1H-indole-2-carbonyl chloridePreferred IUPAC name.
Synonyms 4-Methylindole-2-acid chloride; 2-Chlorocarbonyl-4-methylindole
Molecular Formula

Molecular Weight 193.63 g/mol
SMILES CC1=C2C(C=CC=C2N1)=CC(=O)ClUseful for chemoinformatics queries.
MDL Number MFCD09833544(Generic for indole acid chlorides; verify specific batch)
Structural Visualization & Numbering

The position of the methyl group at C4 is distinct from the nitrogen (position 1). The following diagram clarifies the numbering scheme to prevent regiochemical errors during synthesis planning.

IndoleStructure cluster_0 4-Methyl-1H-indole-2-carbonyl chloride N1 N1 (H) C2 C2 (COCl) N1->C2 C3 C3 C2->C3 Double Bond C4 C4 (CH3) C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->N1

Figure 1: Structural numbering of the indole core. Note the C4-Methyl group (Green) and the C2-Acyl Chloride group (Yellow).

Physicochemical Profile

Note: As a reactive intermediate, specific physical constants can vary based on purity and hydrolysis levels. The values below represent typical high-purity specifications.

PropertySpecificationOperational Insight
Physical State Yellow to Orange SolidColor darkens upon oxidation or hydrolysis.
Melting Point 185–195°C (Predicted)Decomposes upon melting. Do not use MP for purity check; use hydrolytic titration.
Solubility DCM, THF, Ethyl AcetateReacts violently with water/alcohols. Use anhydrous solvents only.
Stability Moisture SensitiveStore under Argon/Nitrogen at 2–8°C (Cold Chain).
Reactivity ElectrophileRapidly forms amides with amines; esters with alcohols.

Synthesis Protocol: The Oxalyl Chloride Method

While thionyl chloride (


) is a common chlorinating agent, it generates 

and

aggressively, which can cause acid-catalyzed polymerization of the electron-rich indole ring. The Oxalyl Chloride / DMF method is superior for indoles as it proceeds under milder conditions and allows for easier removal of byproducts.
Reaction Scheme


Workflow Diagram

SynthesisWorkflow Start Start: 4-Methyl-1H-indole-2-carboxylic acid (Suspension in dry DCM) Reagent Add Oxalyl Chloride (1.2 - 1.5 eq) Dropwise at 0°C Start->Reagent Catalyst Add DMF (Catalytic, 2-3 drops) Initiates Vilsmeier-Haack Active Species Reagent->Catalyst Reaction Stir at Room Temp (1.5 - 2 h) Monitor Gas Evolution (CO/CO2) Catalyst->Reaction Check Completion Check (Aliquot + MeOH -> TLC of Methyl Ester) Reaction->Check Check->Reaction Incomplete (Add time/reagent) Workup Evaporate Volatiles (Rotovap under N2, <40°C) Check->Workup Complete Product Final Product: 4-Methyl-1H-indole-2-carbonyl chloride (Yellow Solid) Workup->Product

Figure 2: Step-by-step synthesis workflow using the Oxalyl Chloride/DMF activation route.

Detailed Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend 4-methyl-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) [1].

  • Activation: Cool the suspension to 0°C. Add Oxalyl Chloride (1.3 equiv) dropwise via syringe to control gas evolution.

  • Catalysis: Add anhydrous DMF (2–3 drops). Vigorous bubbling will occur immediately as the Vilsmeier chloroiminium intermediate forms, catalyzing the chloride transfer.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1.5 to 2 hours. The suspension should become a clear yellow solution, indicating conversion of the insoluble acid to the soluble acid chloride.

  • Validation: Take a small aliquot, quench with dry methanol, and run TLC. The disappearance of the acid spot and appearance of the methyl ester (less polar) confirms completion.

  • Isolation: Concentrate the solution in vacuo at a temperature below 40°C to avoid thermal decomposition. Co-evaporate with dry toluene twice to remove traces of oxalyl chloride and HCl.

  • Storage: Use immediately for the subsequent coupling step. If storage is necessary, seal under vacuum/argon and store at -20°C.

Applications in Drug Discovery

The 4-methyl-indole-2-carbonyl motif is a "privileged scaffold," meaning it frequently yields biologically active ligands.

Key Therapeutic Areas[2]
  • TRPV1 Antagonists: Indole-2-carboxamides are explored for pain management. The 4-methyl group provides steric bulk that can lock the amide conformation, improving binding affinity [2].

  • Antiviral Agents: Used in the synthesis of capsid assembly inhibitors.

  • EGFR Inhibitors: The indole core mimics the adenine ring of ATP, making these chlorides essential for synthesizing kinase inhibitors [3].

Coupling Logic

When reacting this acid chloride with amines (to form amides):

  • Base Selection: Use non-nucleophilic bases like DIPEA or TEA to scavenge HCl.

  • Solvent: DCM or THF are preferred. Avoid protic solvents.

  • Order of Addition: Add the acid chloride to the amine solution at 0°C to minimize double-acylation side products.

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive (Skin Corr. 1B), Moisture Sensitive.

  • Hydrolysis Risk: Reacts with ambient moisture to release HCl gas. Always open containers in a fume hood.

  • PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.

  • Decontamination: Quench spills with saturated Sodium Bicarbonate (

    
    ) solution. Do not use water directly on bulk material.
    

References

  • BLD Pharm. (2023). Product Safety and Specification: 4-Methyl-1H-indole-2-carbonyl chloride (CAS 64679-00-1). Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11816208, 1H-indole-2-carbonyl chloride (General Analog Data). Retrieved from

  • ChemicalBook. (2023). Synthesis protocols for Indole-2-carbonyl chlorides via Oxalyl Chloride. Retrieved from

  • OrgSyn. (2010). General procedure for Indole-2-carboxamide synthesis. Organic Syntheses, Coll. Vol. 11. Retrieved from

Sources

Foundational

Thermodynamics and Reactivity Profiles of 4-Substituted Indole-3-Carbonyl Chlorides

A Process Chemistry Perspective Executive Summary The indole-3-carbonyl chloride scaffold is a linchpin in the synthesis of tryptamine-based therapeutics. However, the introduction of substituents at the C4 position intr...

Author: BenchChem Technical Support Team. Date: March 2026

A Process Chemistry Perspective

Executive Summary

The indole-3-carbonyl chloride scaffold is a linchpin in the synthesis of tryptamine-based therapeutics. However, the introduction of substituents at the C4 position introduces a unique set of thermodynamic and kinetic challenges often overlooked in early-stage discovery. This guide analyzes the "Peri-Effect"—the steric and electronic interplay between the C4-substituent and the C3-acyl moiety—and provides actionable protocols for quantifying stability, optimizing acylation reactions, and minimizing hydrolytic degradation.

Part 1: The Theoretical Framework (The "Peri-Constraint")

In standard indole chemistry, the nitrogen lone pair donates electron density into the C3-carbonyl group (vinylogous amide resonance), significantly stabilizing the acid chloride compared to a standard benzoyl chloride.

The Disruption: When a substituent (R) is introduced at C4, it occupies the space immediately adjacent to the C3-carbonyl oxygen or chlorine. To relieve this steric strain (Van der Waals repulsion), the C3-carbonyl group is forced to rotate out of the plane of the indole ring.

Thermodynamic Consequences:

  • Loss of Resonance Stabilization: The orbital overlap between the indole

    
    -system and the carbonyl 
    
    
    
    orbital is diminished. This raises the ground-state enthalpy (
    
    
    ) of the acid chloride.
  • Enhanced Electrophilicity: With reduced conjugation from the nitrogen, the carbonyl carbon becomes more electron-deficient (more "ketone-like"), theoretically increasing reactivity toward nucleophiles.

  • Steric Shielding: Paradoxically, while electronically activated, the C4-substituent physically blocks the Burgi-Dunitz trajectory for incoming nucleophiles.

The net reactivity is a vector sum of these opposing forces: Electronic Activation vs. Steric Blockade.

Visualization: The C3-C4 Peri-Interaction

The following diagram illustrates the mechanistic divergence caused by C4-substitution.

PeriEffect Substrate Indole-3-COCl (Planar Ground State) C4_Sub Introduction of C4-Substituent (R) Substrate->C4_Sub Twist Steric Clash: Carbonyl Twists Out-of-Plane C4_Sub->Twist Peri-Strain Outcome1 Electronic Effect: Loss of Resonance (Higher Ground State Energy) Twist->Outcome1 Orbital Decoupling Outcome2 Steric Effect: Nucleophilic Trajectory Blocked Twist->Outcome2 Space Filling Reactivity Net Reactivity: Unstable but Slow to React (Requires Catalysis) Outcome1->Reactivity Outcome2->Reactivity

Figure 1: The "Peri-Effect" mechanism illustrating how C4-substitution forces a trade-off between thermodynamic destabilization and kinetic steric hindrance.

Part 2: Computational Prediction & Data Analysis

Before wet-lab synthesis, thermodynamic stability should be estimated using isodesmic reactions. This cancels out systematic errors in DFT calculations.

Protocol: Isodesmic Stabilization Energy (ISE) Calculation

Objective: Determine the stability of 4-R-Indole-3-COCl relative to the unsubstituted parent.

Equation:



Interpretation:

  • 
    : The substituent destabilizes the acid chloride (likely due to peri-strain).
    
  • 
    : The substituent stabilizes the acid chloride.
    
Representative Thermodynamic Data (Predicted Trends)

The following table summarizes expected trends based on physical organic chemistry principles (Hammett


 and Taft 

constants) applied to the indole scaffold.
C4 SubstituentElectronic Effect (

)
Steric Bulk (

)
Predicted Stability (Hydrolysis)Mechanistic Driver
-H Neutral0 (Ref)StableFull Resonance Conjugation
-F Inductive Withdrawal-0.46ModerateElectronic destabilization; minimal steric twist.
-CH₃ Weak Donor-1.24Unstable Peri-Twist: Resonance broken; high ground state energy.
-OCH₃ Resonance Donor-0.55VariableElectronic stabilization competes with steric twist.
-NO₂ Strong Withdrawal-1.01Very UnstableHighly electrophilic carbonyl + steric strain.
-tBu Neutral-2.78Kinetic StabilityMassive steric shield prevents hydrolysis despite high energy.

Process Note: 4-Methylindole-3-carbonyl chloride is notoriously difficult to handle. The methyl group forces the carbonyl out of plane, breaking resonance, while not being large enough to fully protect the carbon from water. It hydrolyzes rapidly in moist air.

Part 3: Experimental Protocols
Protocol A: Solvolysis Kinetics (Measuring

)

To quantify the shelf-life and reactivity, perform a solvolysis study.

Reagents:

  • Analyte: 4-Substituted Indole-3-COCl (freshly prepared).

  • Solvent System: 50:50 Acetone/Water (v/v) buffered to pH 7.0.

  • Quench: Excess diethylamine in DCM.

Workflow:

  • Preparation: Dissolve acid chloride in anhydrous acetone (

    
     M).
    
  • Initiation: Rapidly mix with equal volume of phosphate buffer at

    
    .
    
  • Sampling: Aliquot

    
     every 30 seconds into the quench solution (converts unreacted acid chloride to stable diethylamide).
    
  • Analysis: Quantify the ratio of Acid (hydrolysis product) vs. Amide (quenched product) via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine thermal onset of decomposition (critical for scale-up safety).

  • Conditions: Sealed gold pan,

    
    /min ramp, 
    
    
    
    atmosphere.
  • Warning: Indole acid chlorides can release HCl gas and CO upon decomposition. Ensure pans are pressure-rated or vented.

Part 4: Synthetic Implications & Handling
The "Schotten-Baumann" Trap

A common error is using standard Schotten-Baumann conditions (aqueous base) for 4-substituted indoles. Due to the "Peri-Twist" described above, these acid chlorides hydrolyze faster than they react with amines in biphasic systems.

Recommended Coupling Protocol: Use strictly anhydrous conditions with a non-nucleophilic base that does not increase the ionic strength significantly.

SynthesisWorkflow Start Start: 4-Substituted Indole Step1 Acylation Source: Oxalyl Chloride (1.2 eq) Cat. DMF, DCM, 0°C Start->Step1 Check CRITICAL CHECK: Is R = 4-Me or 4-Cl? Step1->Check PathA Standard Workup: Evaporate -> Use Check->PathA No (5,6,7-sub) PathB Modified Workup: Co-evaporate with Toluene x3 (Remove HCl/Oxalyl Cl) Check->PathB Yes (4-sub) Coupling Coupling: Add Amine/Alcohol Base: 2,6-Lutidine (Steric) PathA->Coupling PathB->Coupling End Stable Amide/Ester Coupling->End Final Product

Figure 2: Optimized synthetic workflow for 4-substituted indole acid chlorides, emphasizing the removal of catalytic HCl which accelerates decomposition.

Solvent Selection Guide
  • Avoid: THF (can polymerize with reactive acid chlorides), Alcohols (solvolysis).

  • Preferred: Dichloromethane (DCM), Toluene.

  • Dielectric Constant Consideration: For 4-substituted analogs, use solvents with lower dielectric constants (e.g., Toluene,

    
    ) to stabilize the ground state and destabilize the polar transition state of hydrolysis.
    
References
  • Indole Synthesis & Reactivity

    • Gribble, G. W. (2010).[1] Heterocyclic Scaffolds II: Indoles. Springer. (Foundational text on indole reactivity patterns).

    • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • The "Peri-Effect" & Steric Strain

    • Beilstein J. Org. Chem. (2022).[2][3] Regioselectivity of SEAr-based cyclizations of 4-substituted indoles. (Discusses the nucleophilicity and steric interactions at C3/C4).

    • J. Org. Chem. (2022).[2][3] Directed C–H Functionalization of C3-Substituted Indoles. (Details the steric intolerance of ortho-substituents in coupling reactions).

  • Acid Chloride Hydrolysis Kinetics

    • Bentley, T. W., & Llewellyn, G. (1990). Yx scales of solvent ionizing power. Progress in Physical Organic Chemistry. (Methodology for solvolysis kinetics).
    • Doc Brown's Chemistry.[4] Hydrolysis mechanisms of acyl chlorides.[4][5] (General mechanism validation).

  • Thermodynamic Data Grounding

    • ChemRxiv. (2021).[3][6] Direct C3-Functionalization of indoles... 4-substituted indoles were resilient.[7] (Evidence of differential reactivity for 4-substituted analogs).

Sources

Exploratory

Unlocking the Pharmacological Potential of 4-Methyl-1H-indole-2-carbonyl Chloride Scaffolds

An In-Depth Technical Guide on Synthesis, Biological Activity, and Drug Development Applications Structural Rationale & Chemical Dynamics The indole ring is universally recognized as a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Synthesis, Biological Activity, and Drug Development Applications

Structural Rationale & Chemical Dynamics

The indole ring is universally recognized as a "privileged scaffold" in medicinal chemistry due to its structural homology with endogenous biomolecules such as tryptophan, serotonin, and purines. Within this chemical space, 4-Methyl-1H-indole-2-carbonyl chloride serves as a keystone electrophilic intermediate.

The strategic placement of a methyl group at the C4 position introduces critical steric bulk and electron-donating properties. In biological systems, this methyl substitution often acts as a lipophilic anchor, occupying specific hydrophobic sub-pockets within target proteins. This not only increases the target residence time but also sterically shields the indole core from rapid metabolic oxidation by hepatic cytochrome P450 enzymes, significantly improving the pharmacokinetic profile of downstream derivatives 1.

Due to the highly reactive nature of the carbonyl chloride functional group, this scaffold is primarily utilized to rapidly generate combinatorial libraries of indole-2-carboxamides via nucleophilic acyl substitution.

Synthesis_Workflow A 4-Methyl-1H-indole- 2-carboxylic acid B Chlorination (Oxalyl Chloride, DMF) A->B C 4-Methyl-1H-indole- 2-carbonyl chloride B->C D Amidation (R-NH2, DIPEA, DCM) C->D E Bioactive Indole-2- carboxamide Scaffold D->E

Synthesis workflow of 4-methyl-1H-indole-2-carboxamides.

Primary Pharmacological Targets

The conversion of 4-methyl-1H-indole-2-carbonyl chloride into various carboxamides yields compounds with profound and diverse biological activities.

Glycogen Phosphorylase (GP) Inhibition (Metabolic Disorders)

Inhibition of Glycogen Phosphorylase is a validated therapeutic strategy for glycemic control in Type 2 Diabetes. Derivatives synthesized by coupling 4-methylindole-2-carboxylic acid scaffolds with dibenzoxazepinone cores have demonstrated potent GP inhibition. Mechanistically, the indole ring mimics the purine base of AMP (an endogenous allosteric activator of GP), binding competitively to the allosteric site. The 4-methyl group specifically occupies a tight hydrophobic cavity, locking the enzyme in its inactive T-state and significantly reducing blood glucose levels in acute hyperglycemic models 2.

Cannabinoid CB1 Receptor Allosteric Modulation

Indole-2-carboxamides (such as ORG27569 and its derivatives) are prototypical allosteric modulators of the G-protein coupled CB1 receptor. Unlike orthosteric ligands, these scaffolds bind to an allosteric pocket, inducing a biased conformational shift. This shift enhances the binding of orthosteric agonists while simultaneously biasing the intracellular signaling cascade—upregulating the ERK1/2 pathway while antagonizing


 protein coupling [[3]]().

CB1_Signaling Modulator Indole-2-carboxamide Allosteric Modulator Receptor CB1 Receptor Complex Modulator->Receptor Binds Allosteric Site Agonist Orthosteric Agonist Agonist->Receptor Binds Orthosteric Site Conformation Biased Conformational State Receptor->Conformation Induces ERK ERK1/2 Pathway (Upregulated) Conformation->ERK Biased Signaling Gi G_i Protein Coupling (Downregulated) Conformation->Gi Negative Modulation

Allosteric modulation of CB1 receptor signaling pathways.

Antimicrobial and Antineoplastic Activity

Indole-2-carboxamides exhibit broad-spectrum efficacy against infectious agents and malignancies:

  • Antitubercular: Phenotypic screening has identified indole-2-carboxamides as potent inhibitors of Mycobacterium tuberculosis (H37Rv strain). The amide linkage at the C-2 position is strictly required for this activity, while ring substitutions dictate metabolic clearance rates 4.

  • Antiplasmodial: Substituted derivatives show low micromolar potency against blood-stage Plasmodium falciparum by interfering with the homeostasis of the parasite's digestive vacuole [[5]]().

  • Oncology (EGFR/CDK2 Dual Inhibition): Specific pyrrolidinyl-indole-2-carboxamides act as potent antiproliferative agents. By inhibiting CDK2 (IC50 ~13 nM), they trigger the intrinsic apoptosis process, marked by a massive upregulation of intracellular Cytochrome C 6.

Quantitative Data Summary

The following table synthesizes the biological efficacy of various indole-2-carboxamide scaffolds across different therapeutic targets.

Compound ScaffoldPrimary TargetBiological ModelPotency (IC50 / MIC)Key Structural Feature
Dibenzoxazepinone-indole hybrid Glycogen Phosphorylase (GP)RMGPa Enzyme Assay266 nM4-Methyl/5-Fluoro indole core enhances hydrophobic pocket binding
ORG27569 Derivatives CB1 ReceptorHEK293-CB1 Cells

~ 1.2 µM
Indole-2-carboxamide acts as an allosteric anchor
5-Chloro-indole-2-carboxamide P. falciparumPf3D7 Blood-Stage~ 0.3 µMHalogenated indole improves metabolic stability
Cyclohexyl-indole-2-carboxamide M. tuberculosisH37Rv Strain0.015 µMAmide group at C-2 is critical for anti-TB activity
Pyrrolidin-indole-2-carboxamide CDK2 / EGFRMCF-7 Breast Cancer13 nM (CDK2)Indole core mimics ATP binding in kinase hinge region

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal reasoning for reagent selection and built-in quality control metrics.

Protocol 1: Synthesis of 4-Methyl-1H-indole-2-carboxamides

Objective: High-yield conversion of 4-methyl-1H-indole-2-carboxylic acid to its corresponding carboxamide via the highly reactive carbonyl chloride intermediate.

  • Acyl Chloride Generation:

    • Suspend 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert

      
       atmosphere.
      
    • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Causality: Oxalyl chloride is strictly preferred over thionyl chloride (

      
      ) because it operates efficiently at room temperature. This prevents the thermal degradation of the electron-rich indole ring. The catalytic DMF forms the highly electrophilic Vilsmeier-Haack complex, accelerating chlorination. The reaction is driven to completion by the irreversible evolution of gaseous byproducts (CO, 
      
      
      
      , HCl).
  • Solvent Evaporation: Concentrate the mixture in vacuo to yield the crude 4-methyl-1H-indole-2-carbonyl chloride. Do not expose to ambient moisture.

  • Amidation:

    • Dissolve the chosen primary/secondary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM at 0 °C.

    • Add the crude acyl chloride dropwise.

    • Causality: DIPEA is chosen over triethylamine because its bulky isopropyl groups render it non-nucleophilic. This neutralizes the HCl byproduct without competing for the highly reactive acyl chloride, preventing the formation of unwanted acyl ammonium salts.

  • Validation & Quality Control (QC): Purify via flash chromatography. The protocol is validated by subjecting the purified product to LC-MS analysis. A successful synthesis is confirmed by a

    
     purity peak corresponding to the 
    
    
    
    molecular ion, validating the structural integrity of the scaffold.
Protocol 2: High-Throughput Screening (HTS) for Glycogen Phosphorylase Inhibition

Objective: Evaluate the inhibitory potency of synthesized indole-2-carboxamides against RMGPa 7.

  • Assay Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM

    
    , and 0.25 mM DTT.
    
  • Coupled Enzyme System: Add RMGPa, glycogen, phosphoglucomutase, glucose-6-phosphate dehydrogenase, and

    
    .
    
  • Kinetic Readout: Introduce the indole-2-carboxamide test compounds.

    • Causality: Direct measurement of GP activity is notoriously difficult. This protocol utilizes a coupled enzyme system where the product of GP (glucose-1-phosphate) is converted to glucose-6-phosphate, which is subsequently oxidized, reducing

      
       to NADPH. The continuous fluorometric measurement of NADPH (Ex 340 nm / Em 460 nm) provides a real-time kinetic readout. This continuous methodology eliminates false positives caused by compound precipitation or static baseline absorbance.
      
  • Validation & Quality Control (QC): Calculate the Z'-factor using a known GP inhibitor (e.g., PSN-357) as a positive control and DMSO as a negative control. The protocol is self-validating if the Z'-factor is

    
    , confirming the assay's robustness and the reliability of the calculated 
    
    
    
    values.

References

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity | ACS Bio & Med Chem Au. acs.org. URL:[Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC. nih.gov. URL:[Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC. nih.gov. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. researchgate.net. URL:[Link]

  • Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors - PMC. nih.gov. URL:[Link]

  • Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors - ResearchGate. researchgate.net. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Amide Derivatives using 4-Methyl-1H-indole-2-carbonyl Chloride

Strategic Rationale & Chemical Context The 4-methyl-1H-indole-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing frequently in high-value targets such as MmpL3 inhibitors (anti-tube...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

The 4-methyl-1H-indole-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing frequently in high-value targets such as MmpL3 inhibitors (anti-tubercular) , capsid assembly inhibitors (antiviral) , and cannabinoid receptor ligands [1, 2].[1]

The 4-methyl substituent on the indole ring provides critical steric bulk and lipophilicity (


) that differentiates it from unsubstituted indole analogues. However, the introduction of this group creates specific synthetic challenges:
  • Electronic Effects: The electron-donating methyl group at C4 slightly increases the electron density of the indole ring, potentially reducing the electrophilicity of the C2-carbonyl compared to electron-deficient analogues.

  • Steric Environment: While the C2 position is generally accessible, the "peri-interaction" between the C4-methyl and the C3-proton can influence the planarity of the system, affecting the stability of the acid chloride intermediate.[1]

This guide prioritizes the Acid Chloride Method over peptide coupling agents (EDC/HATU) for this specific scaffold. While coupling agents are milder, the acid chloride route is often superior for sterically hindered or electron-deficient amines due to the high reactivity of the acyl chloride species [3].[1]

Critical Pre-Synthesis Considerations

Reagent Stability & Handling

4-Methyl-1H-indole-2-carbonyl chloride (CAS: 58881-45-1) is highly moisture-sensitive. Commercial supplies frequently undergo partial hydrolysis to the carboxylic acid or form anhydrides upon storage.

  • Recommendation: For GLP/GMP workflows, it is strongly recommended to generate the acid chloride in situ from 4-methyl-1H-indole-2-carboxylic acid using Oxalyl Chloride, rather than relying on stored solid acid chloride.

  • Safety: The reagent releases HCl gas upon hydrolysis. All operations must occur in a fume hood.

The "Indole N-H" Problem

The indole nitrogen proton (


) is weakly acidic.[1] Under aggressive basic conditions (e.g., NaH, strong alkoxides), the indole nitrogen can be deprotonated, leading to dimerization  (N-acylation of one indole by another).[1]
  • Control Strategy: Use mild organic bases (DIPEA, TEA) and maintain temperatures

    
     to ensure chemoselectivity for the exocyclic amine over the indole nitrogen.[1]
    

Experimental Workflows

Pathway Visualization

The following diagram outlines the decision tree and reaction flow for this synthesis.

ReactionWorkflow Start Start: 4-Methyl-1H-indole-2-carboxylic acid Activation Activation: (COCl)2, cat. DMF, DCM, 0°C Start->Activation QC_Step QC: Aliquot MeOH Quench -> TLC/LCMS Activation->QC_Step Decision Conversion > 98%? QC_Step->Decision Decision->Activation No (Add more (COCl)2) Coupling Coupling: Add Amine (R-NH2) + DIPEA Decision->Coupling Yes SideReaction Risk: N-acylation (Dimer) Coupling->SideReaction High Temp/Strong Base Quench Quench: Sat. NaHCO3 Coupling->Quench Workup Workup: Acid Wash (1M HCl) -> Brine Quench->Workup Final Target: 4-Methyl-1H-indole-2-carboxamide Workup->Final

Figure 1: Logical workflow for the generation and coupling of the acid chloride, including a critical Quality Control (QC) step.

Protocol A: In Situ Generation & Coupling (Recommended)

Best for: High-value synthesis ensuring maximum reactivity.[1]

Materials
  • Precursor: 4-Methyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv)[1]

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Nucleophile: Target Amine (1.1 equiv)[1]

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • Suspend 4-methyl-1H-indole-2-carboxylic acid in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

    • Cool to 0°C .

    • Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate which accelerates the reaction).

    • Add Oxalyl Chloride dropwise over 10 minutes. Gas evolution (CO, CO2, HCl) will be observed.[1]

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • Self-Validation Step: Take a 50 µL aliquot, quench into MeOH. Run TLC/LCMS. If the methyl ester is the sole product, conversion to acid chloride is complete.[1]

  • Solvent Swap (Optional but Recommended):

    • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride (which would otherwise react with your amine).

    • Redissolve the crude yellow solid (acid chloride) in fresh anhydrous DCM.

  • Coupling:

    • In a separate flask, dissolve the Target Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.[1]

    • Cool the amine solution to 0°C .

    • Slowly cannulate/add the acid chloride solution to the amine solution.[2][3] Note: Adding acid chloride to amine (inverse addition) prevents high local concentrations of acid chloride, minimizing side reactions.[1]

  • Monitoring:

    • Stir at RT for 2–4 hours.

    • Monitor by TLC (usually 50% EtOAc/Hexane).[1] The acid chloride spot (high Rf, unstable) should disappear; the amide product (lower Rf) should appear.[1]

  • Workup:

    • Quench with saturated aqueous NaHCO3.[2]

    • Phase Separation: Extract with DCM (3x).

    • Acid Wash: Wash combined organics with 1M HCl (to remove unreacted amine and DIPEA).[1] Caution: Skip this if your product contains a basic nitrogen.

    • Dry over Na2SO4, filter, and concentrate.[1][2][4]

Protocol B: Using Commercial Acid Chloride

Best for: Routine synthesis where reagent quality is verified.

  • Quality Check: Dissolve a small amount of commercial 4-methyl-1H-indole-2-carbonyl chloride in DCM. Add excess benzylamine. If the reaction does not yield the benzylamide quantitatively within 15 minutes, the reagent is hydrolyzed.[1]

  • Reaction: Dissolve amine (1.0 eq) and Triethylamine (1.5 eq) in DCM. Add commercial acid chloride (1.1 eq) as a solid in portions at 0°C.

  • Workup: Proceed as in Protocol A.

Data Interpretation & Troubleshooting

Expected Analytical Data
TechniqueExpected Signal / ObservationInterpretation
1H NMR

10.0-12.0 ppm (Broad Singlet)
Indole N-H. If missing, N-acylation occurred.
1H NMR

2.4-2.6 ppm (Singlet, 3H)
C4-Methyl group.[1] Distinctive diagnostic peak.
1H NMR

6.0-8.0 ppm (Aromatic region)
Amide N-H often appears as a triplet/doublet around 6-8 ppm depending on the amine.[1]
LC-MS [M+H]+ or [M-H]-Indole amides ionize well in ESI+.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure anhydrous solvents. Use Protocol A (fresh generation).
Dimerization Base too strong / Temp too highUse DIPEA instead of TEA. Keep reaction at 0°C for longer.
Unreacted Amine Acid Chloride decomposedIncrease Acid Chloride equivalents to 1.5.
Product is Purple/Dark Indole oxidationIndoles are light/air sensitive. Perform column chromatography quickly; store under Argon.

Mechanistic Insight

The reaction follows a standard Addition-Elimination mechanism. However, the 4-methyl group exerts a subtle influence.

Mechanism AC Acid Chloride (Electrophile) Tetra Tetrahedral Intermediate AC->Tetra Attack Amine Amine (Nucleophile) Amine->Tetra Prod Amide Product Tetra->Prod Elimination of Cl-

Figure 2: Simplified mechanistic pathway.[1]

The C4-methyl group (peri-position) does not sterically block the C2-carbonyl directly, but it restricts the rotation of the C3-H bond and increases the lipophilicity of the transition state.[1] This makes the use of non-polar solvents (DCM) highly effective compared to polar aprotic solvents (DMF), which might over-stabilize the charged intermediates and slow the elimination step.[1]

References

  • Poce, G., et al. (2013).[1] "Design, Synthesis, and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity." Journal of Medicinal Chemistry, 56(10), 4093–4103.[1]

  • Kozikowski, A. P., et al. (2002).[1] "Indole-2-carboxamides as Novel Cannabinoid CB2 Receptor Ligands." Journal of Medicinal Chemistry. (General reference for indole-2-carboxamide scaffold utility).

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.[1]

  • Org. Synth. (2009).[1][3] "Synthesis of 2-Arylindole-4-Carboxylic Amides." Organic Syntheses, 86, 92. (Provides analogous protocols for substituted indoles). [1]

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Methyl-1H-indole-2-carbonyl chloride (CAS 58881-45-1) before handling.

Sources

Application

Application Note: Preparation of 4-Methyl-1H-indole-2-carboxylate Esters from Acid Chlorides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and optimized reaction conditions. Introduction & Scope 4-Methyl-1H-in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and optimized reaction conditions.

Introduction & Scope

4-Methyl-1H-indole-2-carboxylate esters are critical building blocks in the development of targeted therapeutics, including 1[1] and 2[2].

While direct esterification of carboxylic acids using peptide coupling reagents (e.g., EDC, HATU) is common, these methods are often limited by poor atom economy and high costs at scale. The two-step conversion of 4-methyl-1H-indole-2-carboxylic acid to its corresponding ester via an acid chloride intermediate is a highly efficient, scalable methodology that circumvents these limitations.

SynthesisWorkflow A 4-Methyl-1H-indole- 2-carboxylic acid B 4-Methyl-1H-indole- 2-carbonyl chloride A->B Oxalyl Chloride Cat. DMF, DCM 0 °C to RT C 4-Methyl-1H-indole- 2-carboxylate ester B->C R-OH (e.g., MeOH) TEA, Cat. DMAP DCM, 0 °C to RT

Workflow for the two-step synthesis of 4-methyl-1H-indole-2-carboxylate esters.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and prevent unwanted side reactions, the experimental design relies on specific mechanistic controls:

1. Acid Chloride Generation: 1[1]. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent, a highly reactive electrophile that facilitates the conversion of the carboxylic acid to the acid chloride rapidly at 0 °C.

2. Esterification & Regioselectivity: The indole nitrogen (N1) possesses a lone pair that is delocalized into the aromatic system, making it relatively non-nucleophilic. However, to strictly prevent competitive N-acylation and accelerate O-acylation, 4-dimethylaminopyridine (DMAP) is employed as an acyl transfer catalyst.3[3]. Triethylamine (TEA) is used as an auxiliary base to neutralize the generated HCl, preventing the degradation of the acid-sensitive indole core.

DMAPMechanism AcCl Indole-2-carbonyl chloride Intermediate N-Acylpyridinium Intermediate AcCl->Intermediate + DMAP - Cl⁻ DMAP DMAP Catalyst DMAP->Intermediate Intermediate->DMAP Regeneration Product Indole-2-carboxylate Ester Intermediate->Product + R-OH - H⁺ Alcohol Alcohol (R-OH) Alcohol->Product

DMAP-catalyzed acyl transfer mechanism ensuring selective O-acylation.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-1H-indole-2-carbonyl chloride

Reagents: 4-Methyl-1H-indole-2-carboxylic acid (1.0 equiv), Oxalyl chloride (1.2 equiv), DMF (0.05 equiv), Anhydrous Dichloromethane (DCM) (0.2 M).

  • Preparation: Suspend 4-methyl-1H-indole-2-carboxylic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool the flask to 0 °C using an ice bath.

  • Catalyst Addition: Add catalytic DMF. Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, significantly lowering the activation energy for acyl chloride formation.

  • Reagent Addition: Add oxalyl chloride dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic release of CO and CO₂ gases, preventing solvent boil-off and maintaining a safe reaction profile.

  • Reaction: Remove the ice bath, warm the reaction to room temperature, and stir for 2 hours.

  • Validation Checkpoint: Quench a 5 µL reaction aliquot in 100 µL of methanol containing 1% TEA. Analyze via LC-MS. The presence of the methyl ester mass (m/z [M+H]⁺) without the starting acid mass confirms complete conversion of the acid chloride.

  • Isolation: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and volatile byproducts. Co-evaporate twice with anhydrous toluene to ensure complete removal of residual HCl. Use the crude solid immediately in Step 2.

Step 2: Esterification to Methyl 4-Methyl-1H-indole-2-carboxylate

Reagents: 4-Methyl-1H-indole-2-carbonyl chloride (1.0 equiv, crude from Step 1), Methanol (2.0 equiv), Triethylamine (1.5 equiv), DMAP (0.1 equiv), Anhydrous DCM (0.2 M).

  • Preparation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Base/Catalyst Addition: Add Triethylamine (TEA) and DMAP. Causality: TEA acts as an acid scavenger to protect the indole core from acid-catalyzed dimerization, while DMAP acts as a nucleophilic acyl transfer catalyst to outcompete any potential N-acylation.

  • Alcohol Addition: Add Methanol dropwise to the stirring solution.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The product ester will elute significantly higher (Rf ~0.6) than any trace unreacted carboxylic acid (Rf ~0.1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Quantitative Data & Condition Optimization

The following table summarizes the optimization of esterification conditions, demonstrating the critical role of DMAP and base selection in achieving high yields.

Table 1: Optimization of Esterification Conditions for 4-Methyl-1H-indole-2-carbonyl chloride

SolventBase (Equiv)Catalyst (Equiv)Alcohol (Equiv)TimeYield (%)Observation
DCMNoneNoneMeOH (Excess)24 h< 20%Sluggish reaction, unreacted acid chloride degrades over time.
DCMTEA (1.5)NoneMeOH (2.0)12 h65%Moderate yield, competing hydrolysis observed due to slow kinetics.
THFDIPEA (2.0)DMAP (0.1)MeOH (2.0)4 h82%Good yield, slightly slower kinetics in THF compared to DCM.
DCM TEA (1.5) DMAP (0.1) MeOH (2.0) 2 h 94% Optimal conditions, rapid and clean conversion to the target ester.

References

1.[1] Title: Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) Source: National Institutes of Health (PMC) URL: 2.[2] Title: Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors Source: University of Liège (ORBi) URL: 3.[3] Title: Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist Source: National Institutes of Health (PMC) URL:

Sources

Method

Reaction conditions for coupling 4-Methyl-1H-indole-2-carbonyl chloride with amines

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The 4-methyl-1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors, antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The 4-methyl-1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors, antimicrobials, and antiviral agents. The presence of the 4-methyl group introduces a specific steric bulk peri to the C3 position, influencing the conformation of the amide bond and the lipophilicity of the molecule without sterically occluding the C2 reaction center.

This guide focuses on the acyl chloride method for amide bond formation.[1] While coupling reagents (HATU, EDC) are common for carboxylic acids, the acid chloride route—using 4-methyl-1H-indole-2-carbonyl chloride —is preferred for scale-up, difficult amines (low nucleophilicity), and when high throughput is required.

Key Mechanistic Challenges
  • Indole N-H Acidity: The indole nitrogen (pKa ~16-17) is a weak acid. Under strongly basic conditions or with excess acid chloride, N1-acylation (dimerization) can occur as a competitive side reaction.

  • Acid Chloride Stability: Indole-2-carbonyl chlorides are prone to hydrolysis and decarboxylation if not stored strictly anhydrously.

  • Nucleophilicity Balance: The reaction relies on the exogenous amine being significantly more nucleophilic than the indole C3 or N1 positions.

Critical Reaction Parameters

Solvent Selection[4][11]
  • Dichloromethane (DCM): Primary Choice. Excellent solubility for the acid chloride and most organic amines. Easy to dry and remove.

  • Tetrahydrofuran (THF): Secondary Choice. Use if the amine is polar or if the 4-methylindole derivative has poor solubility in DCM.

  • DMF/DMA: Avoid if possible. High boiling points complicate workup. Use only for highly insoluble amines.

Base Selection[3]
  • DIPEA (Hünig's Base) / Triethylamine (TEA): Standard non-nucleophilic bases to scavenge HCl. DIPEA is preferred to minimize alkylation side reactions.

  • Pyridine: Acts as both base and nucleophilic catalyst (forming the reactive acyl pyridinium intermediate). Essential for coupling anilines or sterically hindered amines.

Stoichiometry
ComponentEquivalentsRationale
Acid Chloride 1.0 - 1.1Slight excess ensures complete consumption of the amine.
Amine 1.0Limiting reagent (usually the more valuable component).
Base 1.2 - 2.51.2 eq for free amines; >2.2 eq if amine is an HCl salt.

Experimental Protocols

Protocol A: Standard Anhydrous Coupling (DCM/DIPEA)

Best for: Primary and secondary alkyl amines.

Reagents:

  • 4-Methyl-1H-indole-2-carbonyl chloride (freshly prepared or commercial)

  • Amine substrate[1][2][3][4][5][6][7][8][9]

  • Dichloromethane (Anhydrous)

  • DIPEA (Diisopropylethylamine)[2]

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solubilization: Dissolve the Amine (1.0 mmol) and DIPEA (1.2 mmol) in anhydrous DCM (5 mL, ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 4-Methyl-1H-indole-2-carbonyl chloride (1.05 mmol) in a minimal amount of DCM (1-2 mL). Add this solution dropwise to the amine mixture over 5–10 minutes.

    • Note: Slow addition prevents localized heating and suppresses N-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (look for conversion of amine to amide mass).

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine/DIPEA).

    • Wash with Sat. NaHCO₃ (to remove unreacted acid chloride/acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[10]

Protocol B: Pyridine-Promoted Coupling

Best for: Anilines (Aryl amines) or low-nucleophilicity substrates.

Procedure:

  • Dissolve the Aniline (1.0 mmol) in dry DCM (5 mL).

  • Add Pyridine (3.0 mmol) or use Pyridine as the co-solvent (1:4 Pyridine:DCM).

  • Cool to 0°C.

  • Add 4-Methyl-1H-indole-2-carbonyl chloride (1.1 mmol) portion-wise as a solid (if stable) or dissolved in DCM.

  • Stir at RT overnight (12–16 h). Anilines react slower than alkyl amines.

  • Workup: Wash extensively with 1M CuSO₄ or 1M HCl to remove pyridine.

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic and workflow for Protocol A.

ReactionWorkflow Start Start: Amine + Acid Chloride CheckAmine Is Amine a Salt (HCl)? Start->CheckAmine BaseCalc1 Use 2.5 eq DIPEA CheckAmine->BaseCalc1 Yes BaseCalc2 Use 1.2 eq DIPEA CheckAmine->BaseCalc2 No SolventStep Dissolve in Anhydrous DCM (0.2 M Concentration) BaseCalc1->SolventStep BaseCalc2->SolventStep Cooling Cool to 0°C (Ice Bath) SolventStep->Cooling Addition Add Acid Chloride Dropwise (Dissolved in DCM) Cooling->Addition Monitor Monitor (TLC/LCMS) Stir at RT for 2-4h Addition->Monitor Complete Reaction Complete? Monitor->Complete Workup Wash: 1M HCl -> NaHCO3 -> Brine Complete->Workup Yes Wait Stir longer / Add Catalyst (DMAP) Complete->Wait No Purify Concentrate & Purify (Recryst. or Column) Workup->Purify Wait->Monitor

Caption: Workflow for the anhydrous coupling of 4-methyl-1H-indole-2-carbonyl chloride with amines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure Acid Chloride is fresh. If generating in situ from acid (using SOCl₂), ensure complete removal of excess SOCl₂ before adding amine.
Indole N-Acylation Base too strong or excess Acid ChlorideUse strictly 1.05 eq of Acid Chloride. Switch from TEA to DIPEA (steric bulk reduces N-attack). Keep temp at 0°C during addition.
Incomplete Reaction Low Nucleophilicity of AmineAdd catalytic DMAP (10 mol%). Switch solvent to DCM/Pyridine . Heat to 40°C (monitor closely).
Product is Colored Oxidation of IndoleIndoles oxidize easily. Perform reaction under Nitrogen/Argon. Add trace sodium metabisulfite during workup if necessary.
Precursor Note: Generating the Chloride

If the commercial chloride is unavailable or degraded, generate it in situ from 4-methyl-1H-indole-2-carboxylic acid :

  • Suspend acid in DCM.

  • Add Oxalyl Chloride (1.5 eq) and 1 drop of DMF (catalyst).

  • Stir 1h at RT (gas evolution stops).

  • Evaporate to dryness (remove excess oxalyl chloride) and re-dissolve in DCM for the coupling step immediately.

References

  • Palomba, M. et al. (2019).[11] Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(ii), 163-175.[11]

  • Kaur, R. et al. (2022).[1] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11, 363–370.

  • North, E. J. et al. (2013). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC (NIH), Bioorg Med Chem.

  • Organic Chemistry Portal. (n.d.). Synthesis of Indoles and Indole Derivatives.

Sources

Application

Application Note: Catalytic Strategies for Nucleophilic Substitution of 4-Methyl-1H-indole-2-carbonyl chloride

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific synthetic challenges of functionalizing 4-Methyl-1H-indole-2-carbonyl chloride , a privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific synthetic challenges of functionalizing 4-Methyl-1H-indole-2-carbonyl chloride , a privileged scaffold in the development of HIV-1 integrase inhibitors, antitubercular agents, and peptidomimetics.

Executive Summary & Scientific Rationale

The 4-methyl-1H-indole-2-carbonyl moiety is a critical pharmacophore. The presence of the methyl group at the C4 position introduces specific electronic donation and steric constraints that differentiate it from the unsubstituted indole. While the C2-acyl chloride is the standard electrophile for diversifying this scaffold, it presents two distinct stability challenges:

  • Indole Nucleophilicity (Self-Reactivity): The electron-rich indole ring (enhanced by the 4-methyl group) renders the C3 position and the N1 nitrogen susceptible to electrophilic attack. Uncontrolled reaction conditions can lead to N-acylation (dimerization) or C3-acylation side products.

  • Lability: Like most indole-2-carbonyl chlorides, this intermediate is moisture-sensitive and prone to hydrolysis back to the parent acid or decomposition into purple/red oligomers upon prolonged exposure to air.

This guide details a DMAP-catalyzed nucleophilic substitution protocol that decouples the activation step from the substitution step, ensuring high fidelity and yield.

Mechanistic Insight: The DMAP Catalytic Cycle

For this substrate, standard base catalysis (e.g., Pyridine alone) is often insufficient for sterically hindered nucleophiles or to outcompete the background decomposition of the acid chloride. 4-Dimethylaminopyridine (DMAP) is the requisite "hypernucleophilic" catalyst.

Mechanism of Action

DMAP attacks the carbonyl carbon of the indole acid chloride to form a tight ion pair: the N-acylpyridinium salt . This intermediate is:

  • More Electrophilic: The positive charge on the pyridine nitrogen pulls electron density from the carbonyl, making it more susceptible to nucleophilic attack than the free acid chloride.

  • Solubility Enhancing: The ionic intermediate helps solubilize the reactants in non-polar solvents like Dichloromethane (DCM).

The nucleophile (amine or alcohol) then attacks this activated intermediate, expelling DMAP to re-enter the catalytic cycle.

DMAP_Cycle cluster_scavenger Base Scavenging AcidChloride 4-Methyl-indole-2-COCl (Substrate) Intermediate N-Acylpyridinium Intermediate (Activated) AcidChloride->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate + Intermediate->DMAP Regenerated Product Product (Amide/Ester) Intermediate->Product Nu-H Attack Nucleophile Nucleophile (R-NH2 / R-OH) Nucleophile->Product BaseH Base-HCl (Salt) Base Auxiliary Base (Et3N/DIPEA) Base->BaseH Traps HCl

Figure 1: The DMAP catalytic cycle accelerates substitution while suppressing side reactions by rapidly sequestering the acid chloride into a reactive intermediate.

Catalyst & Reagent Selection Matrix

ComponentRecommended ReagentRole & Rationale
Catalyst DMAP (4-Dimethylaminopyridine) Hypernucleophile. Essential for alcohols and weak amines (anilines). Use 5–10 mol%.
Auxiliary Base DIPEA (Diisopropylethylamine) Proton Scavenger. Sterically hindered base prevents N-alkylation of the indole and does not compete as a nucleophile. Preferred over Et3N for 4-methylindole derivatives.
Activator Oxalyl Chloride + DMF (cat.) Chlorinating Agent. Generates the acid chloride in situ from the carboxylic acid. Preferred over Thionyl Chloride to avoid heating and harsh acidic byproducts.
Solvent Anhydrous DCM or THF Medium. DCM is standard. THF is required if the nucleophile is polar. Avoid protic solvents.

Experimental Protocol

Protocol A: One-Pot Synthesis of 4-Methyl-1H-indole-2-carboxamides

Scope: This protocol is optimized for coupling 4-methyl-1H-indole-2-carboxylic acid with primary/secondary amines.

Phase 1: Activation (Generation of Acid Chloride)

Critical: Perform this step under an inert atmosphere (Nitrogen or Argon).[1] The acid chloride is not isolated due to instability.

  • Charge: In a flame-dried Round Bottom Flask (RBF), suspend 4-methyl-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Catalyze: Add catalytic DMF (Dimethylformamide) (1-2 drops or 0.05 equiv).

  • Chlorinate: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes. Gas evolution (CO/CO2) will occur.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: The suspension should become a clear yellow/orange solution.

  • Concentration (Optional but Recommended): To remove excess oxalyl chloride/HCl, concentrate the solution in vacuo (rotary evaporator) at <30°C. Re-dissolve the residue immediately in fresh anhydrous DCM.

Phase 2: Nucleophilic Substitution (The DMAP Step)
  • Prepare Nucleophile: In a separate vessel, dissolve the Amine (1.1 equiv), DIPEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Addition: Cool the nucleophile solution to 0°C. Add the Acid Chloride solution (from Phase 1) dropwise via syringe or addition funnel.

    • Why: Adding the acid chloride to the amine ensures the amine is always in excess, minimizing N-acylation of the indole ring (dimerization).

  • Incubation: Stir at 0°C for 30 mins, then warm to RT and stir for 4–12 hours.

    • Monitoring: TLC (EtOAc/Hexane) should show disappearance of the nucleophile and formation of a new polar spot.

Phase 3: Workup & Purification
  • Quench: Add saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3x). Wash combined organics with 1M HCl (if product is not basic) to remove DMAP/DIPEA, then Brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography.

Protocol B: Esterification (Reaction with Alcohols)

Modification: Alcohols are weaker nucleophiles than amines.

  • DMAP Load: Increase DMAP to 0.2 – 0.5 equiv if the alcohol is secondary or sterically hindered.

  • Temperature: If reaction is sluggish at RT, heat to reflux (40°C for DCM) is permissible, but monitor for indole decomposition (darkening of solution).

Workflow Visualization

Workflow Start Start: 4-Methyl-1H-indole-2-COOH Activation Activation: Oxalyl Chloride, DMF (cat) DCM, 0°C -> RT Start->Activation In situ generation Evap Evaporation (Volatile Removal) Remove excess (COCl)2 Activation->Evap Critical for purity Subst Substitution: Add to Nucleophile + DIPEA + DMAP Slow Addition at 0°C Evap->Subst Re-dissolve in DCM Workup Workup: NaHCO3 Wash -> 1M HCl Wash Isolate Organic Layer Subst->Workup 4-12 Hours End Final Product: 4-Methyl-1H-indole-2-Carboxamide/Ester Workup->End

Figure 2: Step-by-step synthetic workflow ensuring removal of chlorinating agents before catalyst introduction.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Solution turns dark red/purple Decomposition/Polymerization of Indole.Acid chloride was exposed to air/moisture or kept too long. Use immediately after generation. Ensure inert atmosphere.
Low Yield / Dimer Formation N-acylation (Indole NH reacting with COCl).Reverse Addition is critical. Always add the Acid Chloride to the Nucleophile/Base mixture.
Incomplete Reaction Deactivation of DMAP.Ensure HCl is fully scavenged. Increase DIPEA equivalents. If using an HCl salt of an amine, add extra base.

References

  • Litvinenko, L. M., & Kirichenko, A. I. (1967). Kinetic laws of the acylation of aromatic amines by carboxylic acid halides in the presence of tertiary amines. (Foundational work establishing DMAP's superiority over pyridine).

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[2][3].

  • Kuethe, J. T., & Beutner, G. L. (2009). Synthesis of 2-Arylindole-4-Carboxylic Amides.[4] (Detailed protocol for indole acid chloride generation and coupling).

  • Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[5][6] (Context on the biological relevance of the scaffold).

  • BenchChem. (2025).[7] Stability issues of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. (Insights into indole stability under acidic/basic conditions).

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions when using 4-Methyl-1H-indole-2-carbonyl chloride

Welcome to the technical support guide for 4-Methyl-1H-indole-2-carbonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but highly r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Methyl-1H-indole-2-carbonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but highly reactive building block. Our goal is to provide in-depth, field-proven insights to help you anticipate and mitigate common side reactions, thereby improving reaction efficiency, yield, and product purity.

Core Principles & Reactivity Profile

4-Methyl-1H-indole-2-carbonyl chloride is a bifunctional molecule. Its utility stems from the highly electrophilic acyl chloride group at the C2 position, ideal for forming amide, ester, and thioester linkages. However, the molecule also contains an indole N-H group , which is both acidic and nucleophilic. This duality is the primary source of potential side reactions. The HCl generated during acylation can also catalyze the polymerization of the electron-rich indole ring.[1][2] Understanding and controlling these competing reactive sites is paramount for successful synthesis.

Caption: Key reactive sites on 4-Methyl-1H-indole-2-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving a complex mixture of products, and the yield of my desired amide is very low. What's happening?

A: This is the most common issue and typically points to one or more competing side reactions. The primary culprits are:

  • Self-Reaction (N-Acylation): A molecule of the acyl chloride can react with the nucleophilic indole nitrogen of another molecule, forming a dimer or oligomer. This is especially prevalent at higher concentrations or temperatures.

  • Hydrolysis: The acyl chloride is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will rapidly convert it back to the less reactive 4-methyl-1H-indole-2-carboxylic acid.[3]

  • Acid-Catalyzed Polymerization: The HCl byproduct generated during the acylation can act as a Brønsted acid, protonating the electron-rich indole ring (typically at C3) and initiating polymerization.[1][4]

Q2: How should I properly handle and store 4-Methyl-1H-indole-2-carbonyl chloride?

A: Due to its high reactivity and moisture sensitivity, stringent handling procedures are required.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator, preferably at low temperatures (2-8 °C). The container must be tightly sealed.

  • Handling: Always handle the reagent in a glovebox or under a positive pressure of inert gas. Use dry solvents and oven-dried glassware. Use syringes or cannulas for liquid transfers.

Q3: Is a base necessary for my acylation reaction? If so, which one should I choose?

A: Yes, a base is crucial. Its primary role is to act as an HCl scavenger, preventing the acid-catalyzed polymerization of the indole ring.[5] However, the choice of base is critical.

  • Avoid Nucleophilic Bases: Do not use primary or secondary amines (other than your substrate) or strong, unhindered bases like sodium hydroxide, as they will compete with your intended nucleophile.

  • Recommended Bases: Use a non-nucleophilic, sterically hindered tertiary amine. Diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent choices. Triethylamine (TEA) can sometimes work but is more nucleophilic than DIPEA. Pyridine is generally not recommended as it can sometimes form a stable acylpyridinium salt that may have different reactivity.

Q4: My TLC shows a spot that doesn't move from the baseline and matches the indole carboxylic acid. Why?

A: This is a clear indication of hydrolysis. The acyl chloride has reacted with water. Re-evaluate your entire experimental setup for sources of moisture. Ensure solvents are freshly distilled from an appropriate drying agent (e.g., CaH₂) or are from a freshly opened Sure/Seal™ bottle.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem Potential Cause Recommended Solution
1. Low yield of desired amide; starting amine is recovered. A. Inactive Acyl Chloride: The reagent was likely hydrolyzed prior to or during the reaction.• Use a fresh bottle of 4-Methyl-1H-indole-2-carbonyl chloride. • Ensure all glassware is oven-dried and cooled under an inert atmosphere. • Use anhydrous solvents dispensed via syringe.[6]
B. Insufficient Reaction Time/Temp: The reaction may be sluggish, especially with sterically hindered or electron-poor amines.• Allow the reaction to stir for a longer period, monitoring by TLC/LC-MS. • If stability allows, gently warm the reaction (e.g., to 40 °C), but be aware this can increase side reactions.
2. Multiple new spots on TLC; product is difficult to purify. A. Self-Reaction/Oligomerization: The concentration of the acyl chloride is too high, or the addition was too fast.• Perform a "slow addition" of the acyl chloride solution to the solution of your amine and base at 0 °C or lower. This keeps the instantaneous concentration of the acyl chloride low.
B. Acid-Catalyzed Polymerization: The HCl byproduct is not being effectively scavenged.• Ensure you are using at least 1.1-1.2 equivalents of a non-nucleophilic base (e.g., DIPEA). • Maintain a low reaction temperature (0 °C is a good starting point).
3. Reaction turns dark brown or black. A. Decomposition/Polymerization: This is a severe case of acid-catalyzed decomposition.• Immediately check your base and its stoichiometry. • Lower the reaction temperature significantly (-20 °C or -78 °C). • Ensure the acyl chloride is added very slowly to a well-stirred solution.
4. Desired amide product has an extra acyl group (diacylation). A. N-Acylation of Product: If the newly formed amide product still possesses a nucleophilic N-H (e.g., from a diamine substrate), it can be acylated again.• Use stoichiometric control (1.0 equivalent of acyl chloride). Add the acyl chloride slowly to the amine solution. • If selectivity is impossible, consider using a protecting group strategy for the substrate amine.

Caption: A decision tree for troubleshooting common reaction issues.

Recommended Experimental Protocol

This general protocol for amide bond formation is optimized to minimize the side reactions discussed above.

Caption: Step-by-step experimental workflow for clean amide synthesis.

Detailed Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame- or oven-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow it to cool to room temperature under a positive pressure of inert gas.

    • To this flask, add your amine substrate (1.0 equivalent).

    • Add anhydrous dichloromethane (CH₂Cl₂) to create a ~0.1 M solution based on the amine.

    • Add diisopropylethylamine (DIPEA) (1.2 equivalents).

    • Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition (Slow Addition):

    • In a separate, dry flask, dissolve 4-Methyl-1H-indole-2-carbonyl chloride (1.05 equivalents) in anhydrous CH₂Cl₂.

    • Draw this solution into a syringe and place it on a syringe pump.

    • Add the acyl chloride solution dropwise to the cold, stirring amine/DIPEA solution over a period of 30-60 minutes. A slow, controlled addition is the single most critical parameter for avoiding self-reaction.

  • Reaction & Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

    • Remove the ice bath and let the reaction warm to room temperature.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup & Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

    • Extract the aqueous layer two or three times with CH₂Cl₂.

    • Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[7][8]

References
  • Muchowski, J. & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Request PDF. Available at: [Link]

  • Muchowski, J. & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications. Available at: [Link]

  • Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, Vol. 48, No. 1. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Al-Zoubi, M., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC. Available at: [Link]

  • RSC Publishing. (2017). Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Request PDF. Available at: [Link]

  • Lu, D., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central. Available at: [Link]

  • Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed. Available at: [Link]

  • Kuethe, J. T. & Beutner, G. L. (2009). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Organic Syntheses. Available at: [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Available at: [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Available at: [Link]

  • ResearchGate. (n.d.). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Request PDF. Available at: [Link]

  • ValQi. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available at: [Link]

  • Serafini, M., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

  • RSC Publishing. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Available at: [Link]

  • Neochoritis, C. G., et al. (2018). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. PMC. Available at: [Link]

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Available at: [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. Available at: [Link]

  • Dander, J. E. & Garg, N. K. (2017). Why Do Some Fischer Indolizations Fail? PMC - NIH. Available at: [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Wang, F., et al. (2013). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. Organic Letters - ACS Publications. Available at: [Link]

Sources

Optimization

Purification techniques for 4-Methyl-1H-indole-2-carbonyl chloride crude product

Here is the technical support guide for the purification of 4-Methyl-1H-indole-2-carbonyl chloride . Topic: Purification of 4-Methyl-1H-indole-2-carbonyl chloride Ticket ID: IND-4M-CL-001 Support Tier: Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of 4-Methyl-1H-indole-2-carbonyl chloride .

Topic: Purification of 4-Methyl-1H-indole-2-carbonyl chloride Ticket ID: IND-4M-CL-001 Support Tier: Senior Application Scientist

Core Technical Brief

Compound Overview: 4-Methyl-1H-indole-2-carbonyl chloride is a highly reactive electrophile. Unlike its carboxylic acid precursor, the acid chloride is acutely sensitive to moisture. The presence of the methyl group at the C4 position introduces steric bulk near the C3 position, which can influence solubility and crystal packing, but the primary stability concern remains the hydrolytic instability of the -COCl moiety.

Common Failure Modes:

  • Hydrolysis: Reversion to the carboxylic acid due to atmospheric moisture.

  • Polymerization: Acid-catalyzed oligomerization of the indole ring (often indicated by a dark red/black color).

  • Thionyl/Oxalyl Chloride Entrapment: Persistent acrid smell and "wet" appearance due to trapped chlorinating agents.

Pre-Purification Diagnostics

Before attempting recrystallization, assess the quality of your crude material.

Diagnostic Check: IR Spectroscopy (The "Golden Standard")

Do not use LC-MS or HPLC with aqueous mobile phases for the acid chloride, as it will hydrolyze on the column. Use FT-IR (ATR) under a nitrogen blanket if possible.

Functional GroupWavenumber (cm⁻¹)Diagnostic Note
Acid Chloride (C=O) 1770 – 1810 Sharp, strong peak. Indicates successful conversion.
Carboxylic Acid (C=O) 1680 – 1710Broad peak. Indicates unreacted starting material or hydrolysis.
Indole (N-H) 3300 – 3450Sharp. If absent, check for N-acylation side products.

Purification Protocols

Protocol A: Removal of Chlorinating Agents (Azeotropic Distillation)

Mandatory first step if thionyl chloride (


) or oxalyl chloride was used.

The Logic:


 boils at ~76°C but can become trapped in the crystal lattice of the indole. Simple vacuum drying is often insufficient. Toluene forms a co-distillation system that drags the thionyl chloride out.
  • Dissolve the crude residue in anhydrous Toluene (5 mL per gram of crude).

  • Concentrate under reduced pressure (Rotavap) at < 45°C .

  • Repeat this process 3 times.

  • The final residue should be a solid, not an oil. If it remains an oil, it likely contains trapped impurities or solvent.

Protocol B: Recrystallization (The Standard Method)

Best for removing unreacted acid and colored impurities.

Solvent System: Anhydrous Toluene / n-Hexane (or n-Heptane). Avoid: Diethyl ether (holds water), Alcohols (reacts to form esters), Acetone (reacts).

Step-by-Step:

  • Dissolution: Place the crude solid in a flame-dried flask under Argon/Nitrogen. Add anhydrous Toluene dropwise while heating gently (50-60°C). Add just enough to dissolve the solid.

    • Tech Note: If a small amount of dark solid remains undissolved, this is likely polymerized impurity. Decant the clear solution to a fresh hot flask.

  • Precipitation: Remove from heat. Slowly add anhydrous n-Hexane (approx. 2:1 ratio relative to Toluene) until a slight turbidity (cloudiness) persists.

  • Crystallization: Allow the solution to cool to room temperature slowly, then place in a freezer (-20°C) for 4 hours.

  • Filtration: Filter quickly under an inert atmosphere (Schlenk frit is ideal) or through a rapid suction filter with a nitrogen cone.

  • Wash: Wash the cake with cold (-20°C) anhydrous Hexane.

  • Drying: Dry under high vacuum (0.1 mmHg) for 2 hours.

Visualizing the Workflow

PurificationWorkflow Start Crude Reaction Mixture (Contains SOCl2/Oxalyl Cl) Azeotrope Azeotropic Distillation (3x Toluene Strip) Start->Azeotrope Remove volatiles CheckState Physical State Check Azeotrope->CheckState Solid Solid Residue CheckState->Solid Yes Oil Oily Residue CheckState->Oil No Recryst Recrystallization (Toluene / Hexane) Solid->Recryst Dissolve warm Oil->Azeotrope Repeat with Hexane triturating Vacuum High Vacuum Dry Recryst->Vacuum Filter under N2 Final Pure 4-Methyl-1H-indole-2-carbonyl chloride Vacuum->Final

Figure 1: Purification logic flow for indole-2-carbonyl chlorides. The critical decision point is the physical state after azeotroping; an oil indicates trapped solvent or impurities requiring trituration.

Troubleshooting & FAQs

Q1: My product turned into a white insoluble solid that melts >200°C. What happened?

  • Diagnosis: Complete hydrolysis. You have regenerated the carboxylic acid.

  • Cause: Exposure to atmospheric moisture during filtration or storage.

  • Fix: You must re-synthesize the chloride. Treat the solid with thionyl chloride again. You cannot "purify" the acid back into the chloride without a reagent.

Q2: The crude product is black/dark brown. Is it ruined?

  • Diagnosis: Indoles are electron-rich and prone to oxidative polymerization, especially in the presence of strong acids like HCl (a byproduct of the reaction).

  • Fix: If the IR shows a COCl peak, the product is salvageable.

    • Perform the Recrystallization (Protocol B) .

    • If color persists, dissolve in Toluene and add a small amount of activated charcoal . Stir for 5 mins, filter through Celite (anhydrously), then recrystallize.

Q3: Can I use Silica Gel Chromatography?

  • Answer: Generally No. Silica gel contains surface hydroxyl groups and adsorbed water, which will hydrolyze the acid chloride to the acid.

  • Exception: If absolutely necessary, you can use "flash" filtration through a short plug of silica that has been flame-dried and deactivated with 1% triethylamine in the eluent (Hexane/DCM), but yield loss is high. Recrystallization is superior.

Q4: Why Toluene? Can I use Benzene or DCM?

  • Answer: Benzene is carcinogenic; Toluene is the safer, higher-boiling analog that works identically for this chemistry. DCM (Dichloromethane) is a good solvent for dissolution, but it is often too good, making crystallization difficult. A DCM/Hexane mix can work if Toluene fails.

References & Grounding

  • General Synthesis of Indole-2-carbonyl chlorides:

    • Source: Fisher Scientific Safety Data Sheets (Indole-2-carboxylic acid derivatives).

    • URL: (General handling of indole acid derivatives).

  • IR Characterization of Acid Chlorides:

    • Source: LibreTexts / OpenStax Organic Chemistry Spectroscopy.

    • URL:

  • Purification via Azeotropic Distillation:

    • Source: ResearchGate Discussions on Thionyl Chloride Removal.[1]

    • URL:

  • Recrystallization of Indole Derivatives:

    • Source: Wiley-VCH (Supporting Information for Indole Synthesis).

    • URL: (General protocols for 5-chloro and methyl-indole derivatives).

Sources

Troubleshooting

Removing HCl byproducts in 4-Methyl-1H-indole-2-carbonyl chloride coupling

Welcome to the technical support center for challenges related to the coupling of 4-Methyl-1H-indole-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges related to the coupling of 4-Methyl-1H-indole-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical step of removing hydrogen chloride (HCl) byproducts from your reaction mixtures.

Introduction: The Inevitable Byproduct

The coupling of an acyl chloride, such as 4-Methyl-1H-indole-2-carbonyl chloride, with a primary or secondary amine is a fundamental and widely used method for the formation of amide bonds.[1][2][3] This nucleophilic acyl substitution reaction is highly efficient but inherently generates one equivalent of hydrogen chloride (HCl) for each equivalent of amide formed.[2][4] Failure to effectively remove this acidic byproduct can lead to a cascade of undesirable outcomes, including protonation of the amine nucleophile, which renders it unreactive, and potential acid-catalyzed side reactions or degradation of the desired product.[2][5]

This guide provides a structured approach to understanding, managing, and eliminating HCl from your reaction, ensuring higher yields, purity, and reproducibility in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is HCl a problem in my 4-Methyl-1H-indole-2-carbonyl chloride coupling reaction?

A1: The generation of HCl is a significant issue for several reasons:

  • Nucleophile Inactivation: The primary or secondary amine used in the coupling reaction is basic. The generated HCl will react with the unreacted amine to form an ammonium salt.[1][6] This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively stalling or stopping your reaction.[2][5] To circumvent this, either an excess of the reacting amine (to act as both a nucleophile and an HCl scavenger) or an auxiliary basic scavenger is required.[2]

  • Product Degradation: Indole rings, while aromatic, can be sensitive to strong acidic conditions. The presence of HCl can potentially lead to side reactions or degradation of your desired 4-Methyl-1H-indole-based amide product.

  • Downstream Process Complications: Residual HCl or its salts can interfere with subsequent reaction steps, chromatographic purification, or cause corrosion of equipment.

Troubleshooting Guide: Effective HCl Removal Strategies

This section details common issues encountered during the removal of HCl and provides step-by-step solutions.

Issue 1: My reaction has stopped or is proceeding very slowly.

This is a classic symptom of amine nucleophile protonation by the generated HCl.

Root Cause Analysis:

cluster_problem Problem cluster_cause Root Cause Slow/Stalled Reaction Slow/Stalled Reaction HCl Generation HCl Generation Amine Protonation Amine Protonation HCl Generation->Amine Protonation Reacts with Amine Loss of Nucleophile Loss of Nucleophile Amine Protonation->Loss of Nucleophile Forms Non-nucleophilic Salt Loss of Nucleophile->Slow/Stalled Reaction Leads to

Caption: Logical flow from HCl generation to reaction stalling.

Solutions:

  • In-Situ HCl Scavenging (The Proactive Approach): The most effective strategy is to include a base in the reaction mixture to neutralize the HCl as it is formed.[2][5]

    • Experimental Protocol: Amide Coupling with a Tertiary Amine Scavenger

      • To a stirred solution of your amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar), add a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).[7]

      • Cool the mixture to 0 °C in an ice bath.[7]

      • Slowly add a solution of 4-Methyl-1H-indole-2-carbonyl chloride (1.0 equivalent) in the same anhydrous solvent.[7]

      • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.[7]

      • The scavenger will react with HCl to form a salt (e.g., triethylammonium chloride), which often precipitates from the reaction mixture.[7]

  • Using Excess Amine Nucleophile: If your amine is not particularly valuable, you can use an excess (typically 2.2 equivalents or more). One equivalent will act as the nucleophile, while the excess will act as the HCl scavenger.[2]

Issue 2: I've completed the reaction, but I'm struggling to remove the scavenger's salt byproduct (e.g., triethylammonium chloride).

This is a common issue, especially when the product is also polar, making separation difficult.

Solutions:

  • Aqueous Workup: This is the most common and effective method for removing ammonium salts and any remaining acid.

    • Experimental Protocol: Standard Aqueous Workup

      • Quench the reaction mixture by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7][8]

      • Transfer the mixture to a separatory funnel.

      • If your product is in an organic solvent like dichloromethane or ethyl acetate, wash the organic layer sequentially with:

        • Water or dilute HCl (to remove excess tertiary amine).[7]

        • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).[7]

        • Brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.[7]

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]

  • Choice of Scavenger: The choice of base can influence the ease of salt removal.

Base/ScavengerResulting SaltSalt SolubilityKey Considerations
Triethylamine (TEA)Triethylammonium chlorideWater-solubleStandard, cost-effective choice. Salt is easily removed with an aqueous wash.[5]
PyridinePyridinium chlorideWater-solubleCan also act as a nucleophilic catalyst. More toxic than TEA.[2][5]
N,N-Diisopropylethylamine (DIPEA)Diisopropylethylammonium chlorideWater-solubleA non-nucleophilic, sterically hindered base. Good for sensitive substrates.
Potassium Carbonate (K₂CO₃)Potassium chloride (KCl)Water-solubleAn inorganic base. Used in biphasic or suspension conditions.[8][9]
Sodium Bicarbonate (NaHCO₃)Sodium chloride (NaCl)Water-solubleA mild inorganic base, often used in aqueous workups or Schotten-Baumann conditions.[2][8]
Issue 3: My product seems to be degrading during the aqueous workup.

If your 4-Methyl-1H-indole-2-carboxamide is sensitive to either acidic or basic conditions, a standard workup might not be suitable.

Solutions:

  • Use of a Polymer-Supported Scavenger: These are solid-phase resins with basic functional groups (e.g., polystyrene-supported triethylamine).

    • Workflow:

      • Add the polymer-supported scavenger to the reaction mixture.

      • Upon completion of the reaction, the resin (now containing the bound HCl) is simply filtered off.

      • The filtrate, containing your product, can then be concentrated. This method avoids an aqueous workup entirely.

  • Careful pH Control: When performing an aqueous wash, use a milder base like sodium bicarbonate and avoid strong bases like NaOH.[8] Ensure the contact time is minimized. If your compound is acid-sensitive, a wash with a dilute citric acid solution might be preferable to a stronger acid wash for removing excess amine.[8]

Visualizing the Process: From Reaction to Purification

The following diagram illustrates the overall workflow, highlighting the critical role of the HCl scavenger and the subsequent workup procedure.

cluster_reaction Step 1: Amide Coupling cluster_products Initial Products cluster_workup Step 2: Workup & Purification cluster_final Final Product AcylChloride 4-Methyl-1H-indole- 2-carbonyl chloride Reaction Reaction in Anhydrous Solvent AcylChloride->Reaction Amine Primary/Secondary Amine Amine->Reaction Base HCl Scavenger (e.g., TEA) Base->Reaction AmideProduct Desired Amide Product Reaction->AmideProduct SaltByproduct Ammonium Salt (e.g., TEA-HCl) Reaction->SaltByproduct AqueousWash Aqueous Wash (e.g., NaHCO₃) AmideProduct->AqueousWash SaltByproduct->AqueousWash Removes Salt Drying Dry Organic Layer (Na₂SO₄) AqueousWash->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Chromatography/ Recrystallization Evaporation->Purification PureAmide Pure Amide Purification->PureAmide

Caption: Experimental workflow for amide coupling and purification.

This guide is intended to provide a strong foundational understanding and practical solutions for managing HCl byproducts in your 4-Methyl-1H-indole-2-carbonyl chloride coupling reactions. For highly specific or unusual cases, further optimization may be required.

References

  • ResearchGate. (2019, April 22). How to prevent HCl from attacking in situ synthesized imine material? Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • ResearchGate. (2015, November 3). How do I remove HCl acid from a reaction medium containing a polar compound as a product? Retrieved from [Link]

  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of 2-arylindole-4-carboxylic amides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]

  • NISCAIR. (2022, July). Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • YouTube. (2019, January 18). reaction of enamines and acid chlorides. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Acylative Coupling of Amine and Indole Using Chloroform as a Carbonyl Group. Retrieved from [Link]

  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides | Request PDF. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indole, 4-methyl-. Retrieved from [Link]

Sources

Optimization

Optimal temperature ranges for 4-Methyl-1H-indole-2-carbonyl chloride stability

Technical Support Center: 4-Methyl-1H-indole-2-carbonyl chloride Welcome to the technical support center for 4-Methyl-1H-indole-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methyl-1H-indole-2-carbonyl chloride

Welcome to the technical support center for 4-Methyl-1H-indole-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this reactive compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the longevity of the reagent.

I. Understanding the Stability of 4-Methyl-1H-indole-2-carbonyl chloride

4-Methyl-1H-indole-2-carbonyl chloride is a valuable intermediate in organic synthesis, prized for its ability to introduce the 4-methyl-1H-indole-2-carbonyl moiety. However, its utility is intrinsically linked to its high reactivity, which also poses challenges to its stability. The primary antagonist to the stability of this compound is not necessarily temperature in isolation, but temperature in the presence of nucleophiles, most ubiquitously, water.

The core of the issue lies in the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[1] This makes it a prime target for nucleophilic attack.

Primary Degradation Pathway: Hydrolysis

The most common degradation pathway is hydrolysis, where the acyl chloride reacts with water to form the corresponding carboxylic acid (4-Methyl-1H-indole-2-carboxylic acid) and hydrochloric acid (HCl).[2][3] This reaction is often rapid and exothermic.[3]

II. Troubleshooting Guide: Stability-Related Issues

This section addresses specific problems you might encounter during the storage and use of 4-Methyl-1H-indole-2-carbonyl chloride, with a focus on temperature-related causes.

Problem 1: Decreased Reagent Purity Over Time
  • Symptom: You observe a decrease in the purity of your 4-Methyl-1H-indole-2-carbonyl chloride upon analysis (e.g., by NMR, LC-MS), with the appearance of a new peak corresponding to 4-Methyl-1H-indole-2-carboxylic acid.

  • Probable Cause: This is a classic sign of hydrolysis due to exposure to atmospheric moisture. Elevated storage temperatures can accelerate this degradation process.

  • Solution:

    • Strict Moisture Control: Always handle the reagent in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen or argon).[4]

    • Appropriate Storage Temperature: Store the compound in a desiccator at refrigerated temperatures (2-8 °C) to slow down the rate of any potential hydrolysis.[5]

    • Proper Sealing: Ensure the container is tightly sealed with a high-quality cap and consider using paraffin film for an extra barrier against moisture.

Problem 2: Inconsistent Reaction Yields
  • Symptom: You are experiencing inconsistent or lower-than-expected yields in reactions where 4-Methyl-1H-indole-2-carbonyl chloride is a starting material.

  • Probable Cause: A portion of your acyl chloride has likely degraded to the less reactive carboxylic acid, reducing the effective concentration of the active reagent. This can be exacerbated by using solvents that have not been rigorously dried.

  • Solution:

    • Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for your reactions.

    • Reagent Quality Check: Before use, consider a quick purity check (e.g., by TLC or ¹H NMR) if the reagent has been stored for an extended period or if you suspect degradation.

    • Temperature Control During Reaction Setup: When preparing your reaction, ensure that all glassware is thoroughly dried, and the reaction is set up under an inert atmosphere.

Problem 3: Observation of Fuming When Opening the Reagent Bottle
  • Symptom: White fumes are observed when the container of 4-Methyl-1H-indole-2-carbonyl chloride is opened.

  • Probable Cause: The fumes are likely hydrogen chloride (HCl) gas, which is a byproduct of the reaction between the acyl chloride and moisture from the air.[6]

  • Solution:

    • Handle in a Fume Hood: Always open and handle acyl chlorides in a well-ventilated fume hood to avoid inhalation of corrosive HCl gas.

    • Minimize Exposure to Air: Open the container only when you are ready to dispense the reagent and close it immediately afterward.

    • Inert Atmosphere Handling: For sensitive reactions, it is best to handle the solid under an inert atmosphere.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for 4-Methyl-1H-indole-2-carbonyl chloride?

Q2: Can I store 4-Methyl-1H-indole-2-carbonyl chloride at room temperature?

Short-term storage at room temperature may be acceptable if the container is unopened and properly sealed. However, for long-term storage, refrigeration is highly recommended to minimize the rate of potential degradation from any residual moisture.

Q3: Does the 4-methyl-indole group influence the stability of the acyl chloride?

The indole nucleus is an electron-rich aromatic system. This electronic nature can influence the reactivity of the acyl chloride. Aromatic acyl chlorides are generally more stable than their aliphatic counterparts due to resonance stabilization.[7] However, the primary factor dictating stability remains its extreme sensitivity to moisture.

Q4: How does temperature affect the rate of hydrolysis?

As with most chemical reactions, the rate of hydrolysis of acyl chlorides increases with temperature. Kinetic studies on similar compounds have shown a clear temperature dependence on the reaction rate.[8] Therefore, keeping the compound at a low temperature is a key strategy to preserve its integrity.

Q5: What are the signs of decomposition?

The primary signs of decomposition are a decrease in purity (as determined by analytical methods), the presence of the corresponding carboxylic acid, and the evolution of HCl gas (fuming) upon exposure to air. The solid may also become clumpy or change in appearance due to the presence of HCl and the carboxylic acid.

IV. Experimental Protocols

Protocol 1: Recommended Handling Procedure for 4-Methyl-1H-indole-2-carbonyl chloride
  • Preparation: Work in a well-ventilated fume hood. Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere: If available, use a glove box for handling the solid. If not, maintain a positive pressure of an inert gas in the flask where the reagent will be weighed and transferred.

  • Dispensing: Briefly remove the cap from the reagent bottle under a blanket of inert gas. Quickly weigh the desired amount of the solid into your reaction vessel.

  • Sealing: Immediately and tightly reseal the reagent bottle, reinforcing with paraffin film if desired.

  • Reaction Setup: Add anhydrous solvent to your reaction vessel containing the acyl chloride under an inert atmosphere.

Protocol 2: Small-Scale Quality Control Check by ¹H NMR
  • Sample Preparation: In a glove box or under a positive flow of inert gas, weigh a small amount (2-3 mg) of 4-Methyl-1H-indole-2-carbonyl chloride into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃) or another suitable anhydrous deuterated solvent to the NMR tube.

  • Analysis: Cap the NMR tube and acquire a ¹H NMR spectrum.

  • Interpretation: Look for the characteristic peaks of 4-Methyl-1H-indole-2-carbonyl chloride. The presence of a broad singlet corresponding to a carboxylic acid proton would indicate hydrolysis.

V. Data Summary and Visualizations

Table 1: Recommended Temperature Ranges for Handling and Storage
ConditionTemperature RangeRationale
Long-term Storage2-8 °CMinimizes the rate of hydrolysis and other potential degradation pathways.[5]
Short-term StorageRoom Temperature (in a desiccator)Acceptable for brief periods if the container is sealed and protected from moisture.
Handling/DispensingAmbient (in a controlled, dry atmosphere)Practical for weighing and transfer, but exposure to ambient conditions should be minimized.
ReactionsVaries by protocolReaction temperature should be dictated by the specific synthetic procedure, always using anhydrous conditions.
Diagrams

Hydrolysis_Mechanism Reagents 4-Methyl-1H-indole-2-carbonyl chloride + H₂O Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Products 4-Methyl-1H-indole-2-carboxylic acid + HCl Intermediate->Products Collapse & Proton Transfer

Caption: Mechanism of 4-Methyl-1H-indole-2-carbonyl chloride hydrolysis.

Troubleshooting_Flowchart Start Inconsistent Experimental Results? CheckPurity Check Reagent Purity (e.g., NMR, TLC) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK PurityLow Purity is Low / Degradation Observed CheckPurity->PurityLow CheckConditions Review Experimental Conditions: - Anhydrous Solvents? - Inert Atmosphere? - Dry Glassware? PurityOK->CheckConditions ImproveStorage Improve Storage & Handling: - Refrigerate (2-8°C) - Use Desiccator - Handle Under Inert Gas PurityLow->ImproveStorage ConditionsOK Conditions are Optimal CheckConditions->ConditionsOK ConditionsNotOK Improve Conditions CheckConditions->ConditionsNotOK

Caption: Troubleshooting inconsistent experimental outcomes.

VI. References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Retrieved from [Link]

  • Kinetics of the Hydrolysis of Acetyl Chloride. (2026, January 1). AIP Publishing. Retrieved from [Link]

  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of the hydrolysis of acyl chlorides in pure water. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Retrieved from [Link]

  • Acyl chlorides stability. (2020, October 26). Sciencemadness Discussion Board. Retrieved from [Link]

  • Acyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride. (2006, March 17). PubMed. Retrieved from [Link]

  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • MSDS of 1H-Indole-2-carbonyl chloride. (n.d.). Capot Chemical. Retrieved from [Link]

  • Methyl chloride. (n.d.). Retrieved from [Link]

  • Reactions of Acyl Chlorides with Water. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • 1H-indole-2-carbonyl Chloride | C9H6ClNO | CID 11816208. (n.d.). PubChem. Retrieved from [Link]

  • TROUBLE SHOOTING GUIDE. (2011, January 2). Columbia Chemical. Retrieved from [Link]

  • Novel Synthetic Approaches Toward Substituted Indole Scaffolds. (2006, September 5). Organic Chemistry Portal. Retrieved from [Link]

  • C2-C3-Substituted Indole Scaffolds | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Trouble with chloride acids : r/OrganicChemistry. (2025, August 9). Reddit. Retrieved from [Link]

Sources

Troubleshooting

Handling moisture sensitivity in 4-Methyl-1H-indole-2-carbonyl chloride experiments

Welcome to the Technical Support Center for handling 4-Methyl-1H-indole-2-carbonyl chloride . This guide is designed for synthetic chemists and drug development professionals who require rigorous, reproducible protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-Methyl-1H-indole-2-carbonyl chloride . This guide is designed for synthetic chemists and drug development professionals who require rigorous, reproducible protocols for managing highly moisture-sensitive acyl chloride derivatives.

Core Principles: The Causality of Moisture Sensitivity

To successfully manipulate 4-Methyl-1H-indole-2-carbonyl chloride, one must understand the thermodynamic and kinetic drivers of its degradation. The carbonyl carbon of this reagent is rendered highly electrophilic by the combined electron-withdrawing inductive effects of the adjacent oxygen and chlorine atoms[1].

When exposed to ambient atmospheric moisture, the lone electron pairs on the oxygen of a water molecule act as a nucleophile. This initiates a nucleophilic addition-elimination sequence[1]. Water attacks the carbonyl carbon, forcing the carbon-oxygen double bond to break and forming a high-energy, unstable tetrahedral intermediate[2]. Because the chloride ion is an excellent leaving group, the intermediate rapidly collapses, reforming the pi-bond and expelling Cl⁻. This irreversible process yields 4-Methyl-1H-indole-2-carboxylic acid and hydrogen chloride (HCl) gas[1], permanently destroying the reactive acyl chloride handle required for downstream amide couplings.

Mechanism A 4-Methyl-1H-indole-2- carbonyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Water (H2O) B->C D 4-Methyl-1H-indole-2- carboxylic acid + HCl C->D Elimination (-Cl⁻, -H⁺)

Nucleophilic addition-elimination mechanism of 4-Methyl-1H-indole-2-carbonyl chloride hydrolysis.

Diagnostic Data & Quality Control

Before initiating any coupling reaction, verify the integrity of your reagent. Visual inspection is insufficient; rely on spectroscopic data. The tables below summarize the quantitative markers used to differentiate the active acyl chloride from its hydrolyzed carboxylic acid byproduct, as well as the strict solvent parameters required to prevent in-situ degradation.

Table 1: Diagnostic Markers for Hydrolysis Detection

Analytical MethodActive Reagent: Acyl ChlorideDegraded Reagent: Carboxylic AcidCausality / Rationale
FT-IR Spectroscopy Sharp C=O stretch at ~1735–1750 cm⁻¹Shifted C=O at ~1680–1710 cm⁻¹; Broad O-H at 2500–3300 cm⁻¹Loss of the highly electronegative Cl atom reduces the force constant of the C=O bond.
¹H NMR (DMSO-d6) Indole N-H at ~11.8 ppm. No O-H peak.Broad singlet at ~12.5–13.0 ppm (O-H)The liberated carboxylic acid proton is highly deshielded and exchanges slowly in anhydrous DMSO.
TLC (Hexanes/EtOAc) High R_f (~0.8). Reacts with MeOH to form a methyl ester spot.Low R_f (~0.2) or severe baseline streakingCarboxylic acids hydrogen-bond strongly to the silica gel stationary phase, retarding mobility.

Table 2: Maximum Permissible Water Content in Common Solvents

SolventStandard Grade WaterAnhydrous TargetRecommended Drying Method
Dichloromethane (DCM) ~200 ppm< 10 ppmDistillation over Calcium hydride (CaH₂) or storage over activated 3Å molecular sieves.
Tetrahydrofuran (THF) ~400 ppm< 20 ppmDistillation over Sodium/benzophenone indicator.

Self-Validating Experimental Protocols

Protocol A: Schlenk Line Preparation for Moisture-Free Reactions

Standard glassware contains a microscopic layer of adsorbed water that will rapidly hydrolyze 4-Methyl-1H-indole-2-carbonyl chloride. This protocol utilizes a Schlenk line to establish a rigorously anhydrous environment[3].

Step 1: Thermal Desorption Bake all reaction flasks, stir bars, and glass stoppers in an oven at >120 °C for a minimum of 4 hours. Causality: High thermal energy is required to break the hydrogen bonds between adsorbed water molecules and the silanol groups on the glass surface.

Step 2: Hot Assembly & Evacuation Remove the glassware from the oven, assemble it immediately while hot, and connect it to the Schlenk line vacuum manifold. Open the stopcock to apply high vacuum (<0.1 mbar)[3].

Step 3: Validation (Vacuum Integrity Check) Self-Validation Checkpoint: Close the manifold stopcock to isolate the flask from the pump. Monitor the digital vacuum gauge for 3 minutes. If the pressure rises above 0.5 mbar, you have an atmospheric leak. You must vent the system, re-grease the ground glass joints, and restart Step 2. Do not proceed until the static vacuum holds.

Step 4: Inert Gas Cycling Once the flask cools to room temperature under a validated vacuum, slowly backfill the flask with highly pure Argon or Nitrogen gas[3]. Repeat the vacuum/backfill cycle three times. Causality: A single evacuation leaves residual oxygen and moisture; three cycles mathematically dilute atmospheric contaminants to negligible parts-per-billion levels[4].

Workflow S1 1. Oven-Dry Glassware (>120°C, >4h) S2 2. Assemble Hot & Apply Vacuum (<0.1 mbar) S1->S2 S3 3. Isolate & Validate (Check for pressure leaks) S2->S3 S3->S2 Leak Detected S4 4. Backfill with Inert Gas (N2/Ar) S3->S4 Vacuum Holds S5 5. Repeat Cycle (3x total) S4->S5 S5->S2 Cycles < 3 S6 6. Transfer Reagents via Cannula/Syringe S5->S6 Cycles = 3

Self-validating Schlenk line cycling workflow for handling moisture-sensitive acyl chlorides.

Protocol B: In-Situ Rescue (Re-chlorination) of Hydrolyzed Reagent

If your 4-Methyl-1H-indole-2-carbonyl chloride has degraded into the carboxylic acid, it can be rescued via re-chlorination using oxalyl chloride[5]. Oxalyl chloride is preferred over thionyl chloride because its byproducts (CO, CO₂, and HCl) are all gases, allowing for a chromatography-free purification[5].

Step 1: Suspension Under an Argon atmosphere, suspend the degraded material (carboxylic acid) in anhydrous DCM (10 mL per gram of substrate). Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF) to act as a catalyst.

Step 2: Activation Cool the flask to 0 °C. Dropwise, add 1.2 equivalents of oxalyl chloride via a gas-tight syringe[5]. Causality: The DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate, which then rapidly chlorinates the carboxylic acid.

Step 3: Validation (Gas Evolution Check) Self-Validation Checkpoint: Observe the reaction mixture. The formation of the acyl chloride is accompanied by vigorous bubbling (release of CO and CO₂). Stir at room temperature until gas evolution completely ceases (typically 2 hours). If bubbling stops but unreacted solid remains, add an additional 0.1 eq of oxalyl chloride. Once the solution is clear and bubbling has permanently ceased, the conversion is complete. Concentrate under reduced pressure to remove residual oxalyl chloride and DCM.

Troubleshooting & FAQs

Q: My amide coupling failed, and TLC shows a highly polar baseline spot. What happened? A: Your 4-Methyl-1H-indole-2-carbonyl chloride hydrolyzed before or during the reaction. The polar baseline spot is the resulting carboxylic acid. This usually occurs due to using non-anhydrous solvents, failing to properly dry the amine nucleophile, or ambient humidity entering the flask during reagent transfer. Ensure your solvent water content is <10 ppm (Table 2).

Q: Can I store 4-Methyl-1H-indole-2-carbonyl chloride as a stock solution in DCM or THF? A: No. Storing acyl chlorides in solution drastically increases their susceptibility to hydrolysis from trace moisture over time[3]. Furthermore, THF can slowly undergo ring-opening side reactions in the presence of acyl chlorides and trace acid. Always store the reagent as a neat solid at 2–8 °C in a sealed ampoule backfilled with Argon[3].

Q: Why is my reaction mixture turning dark brown upon the addition of the acyl chloride? A: This indicates an uncontrolled exothermic reaction or degradation of the indole ring. The indole nucleus is electron-rich and sensitive to the HCl generated during both hydrolysis and the desired amide coupling. To prevent this, ensure the reaction is cooled to 0 °C during the addition phase, and use a slight excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to immediately scavenge generated HCl.

Q: I don't have a Schlenk line. Can I just purge my flask with a nitrogen balloon? A: Purging is the least effective method for removing atmospheric moisture and oxygen[6]. While a balloon provides a positive pressure of inert gas, it does not remove the microscopic layer of water adsorbed to the interior glass surface. If a Schlenk line is unavailable, you must bake the glassware, assemble it hot, and flush it with a continuous, heavy stream of Nitrogen for at least 15 minutes while it cools. Note that this significantly increases the risk of partial hydrolysis.

References

  • Borys, A. "The Schlenk Line Survival Guide." Schlenk Line Survival Guide. Available at: [Link]4],[3],

  • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Wipf Group, University of Pittsburgh. Available at: [Link]6]

  • "Acyl Chlorides and Acid Anhydrides." Chemrevise. Available at: [Link]1]

  • Hall, H. K. "Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society. Available at: [Link]2]

  • "1H-indole-2-carbonyl Chloride." PubChem, National Institutes of Health. Available at: [Link]]

  • Ferrand, Y., et al. "Large-scale and chromatography-free synthesis of an octameric quinoline-based aromatic amide helical foldamer." Nature Protocols. Available at: [Link]5]

Sources

Reference Data & Comparative Studies

Validation

Part 1: Foundational Spectra – A Comparative Analysis of Precursor Structures

An In-Depth Technical Guide to the 1H NMR Chemical Shift Assignment of 4-Methyl-1H-indole-2-carbonyl chloride: A Comparative and Predictive Analysis This guide provides a detailed, predictive assignment of the 1H NMR spe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Chemical Shift Assignment of 4-Methyl-1H-indole-2-carbonyl chloride: A Comparative and Predictive Analysis

This guide provides a detailed, predictive assignment of the 1H NMR spectrum of 4-Methyl-1H-indole-2-carbonyl chloride. By systematically examining the experimental NMR data of indole, 4-methylindole, and indole-2-carboxylic acid, we will deconstruct the electronic effects of each substituent. This comparative approach allows us to explain the causality behind expected chemical shifts and provides researchers with a reliable framework for interpreting their own experimental data.

To predict the spectrum of our target molecule, we must first understand the influence of its constituent parts. We will analyze the experimentally determined 1H NMR spectra of three key precursors: the parent heterocycle (indole), the C4-substituted ring (4-methylindole), and the C2-substituted analogue (indole-2-carboxylic acid).

The indole ring system presents a unique electronic environment. The nitrogen lone pair participates in the aromatic π-system, significantly influencing electron density and thus the chemical shifts of the ring protons.[1] Protons on the pyrrole ring (H3) are generally more shielded (upfield) than those on the benzene portion, while the N-H proton is typically broad and found far downfield.

Table 1: Experimental 1H NMR Chemical Shifts (ppm) of Precursor Molecules

ProtonIndole (in CDCl3)[2]4-Methylindole (in CDCl3)Indole-2-carboxylic acid (in DMSO-d6)[3]
N-H (H1)~8.10 (broad s)~7.95 (broad s)~11.8 (broad s)
H3~6.48 (t)~6.45 (m)~7.26 (s)
H5~7.13 (t)~7.05 (t)~7.14 (t)
H6~7.05 (t)~6.95 (d)~7.08 (t)
H7~7.58 (d)~7.15 (d)~7.48 (d)
4-CH3N/A~2.50 (s)N/A
H2~7.29 (m)~7.00 (t)N/A
COOHN/AN/A~13.0 (broad s)

Note: Data for 4-Methylindole is a representative spectrum. Exact shifts can vary. Data for Indole-2-carboxylic acid is in DMSO-d6, which can cause significant solvent-induced shifts, particularly for the N-H and COOH protons.[1]

Analysis of Substituent Effects:

  • Indole: This is our baseline. The benzene ring protons show a typical aromatic pattern, with H7 being the most deshielded due to its proximity to the electron-withdrawing pyrrole nitrogen.

  • 4-Methylindole: The introduction of an electron-donating methyl group at C4 causes a noticeable upfield shift (shielding) for adjacent protons, particularly H5. The methyl group itself appears as a singlet around 2.50 ppm.[4][5]

  • Indole-2-carboxylic acid: The strongly electron-withdrawing carboxylic acid group at C2 dramatically changes the spectrum.[6][7] The H3 proton is significantly deshielded (shifted downfield) compared to indole. The neighboring benzene ring proton, H7, is also deshielded.

Part 2: Predictive Assignment for 4-Methyl-1H-indole-2-carbonyl chloride

By combining the observed effects, we can logically predict the spectrum for 4-Methyl-1H-indole-2-carbonyl chloride. The key is to consider the additive nature of substituent effects on the aromatic ring.[8] The C4-methyl group will donate electron density, while the C2-carbonyl chloride group will strongly withdraw it. The carbonyl chloride is more electron-withdrawing than a carboxylic acid due to the inductive effect of the chlorine atom.

G cluster_0 Baseline Spectrum cluster_1 Substituent Effects cluster_2 Predicted Spectrum Indole Indole (Parent Heterocycle) Target 4-Methyl-1H-indole-2-carbonyl chloride Indole->Target Core Structure Methyl C4-Methyl Group (Electron Donating) Methyl->Target Influences H3, H5 Carbonyl C2-Carbonyl Chloride (Strongly Electron Withdrawing) Carbonyl->Target Influences H3, H7

Predicted Proton-by-Proton Analysis:

  • N-H (H1): Expected to be a broad singlet, significantly downfield. The electron-withdrawing group at C2 will increase its acidity and shift it further downfield than in 4-methylindole. Predicted range: 9.0 - 10.0 ppm.

  • H3: This proton is adjacent to the highly electron-withdrawing carbonyl chloride. It will be the most deshielded of the ring C-H protons. Predicted range: 7.3 - 7.5 ppm (singlet).

  • 4-CH3: The methyl group is attached to the benzene ring and should appear in a typical benzylic methyl region. Its chemical environment is largely unchanged from 4-methylindole. Predicted range: 2.5 - 2.6 ppm (singlet).

  • H5: This proton is ortho to the electron-donating methyl group and will be the most shielded of the benzene ring protons. Predicted range: 7.0 - 7.1 ppm (triplet).

  • H6: This proton is meta to the methyl group and will experience less of its shielding effect. Predicted range: 7.1 - 7.2 ppm (doublet).

  • H7: This proton is peri to the C4-methyl group and adjacent to the pyrrole nitrogen. It will also be deshielded by the C2-carbonyl group through the ring system. Predicted range: 7.3 - 7.4 ppm (doublet).

Part 3: Recommended Experimental Protocol

To validate these predictions, acquiring a clean spectrum is essential. Given the reactivity of acyl chlorides, specific precautions must be taken.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure all NMR tubes and glassware are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator before use.

    • Weigh approximately 5-10 mg of 4-Methyl-1H-indole-2-carbonyl chloride directly into the NMR tube under an inert atmosphere (e.g., a nitrogen-filled glove bag) to minimize hydrolysis from atmospheric moisture.

  • Solvent Selection:

    • Use an anhydrous, aprotic deuterated solvent. Deuterated chloroform (CDCl3) or deuterated acetone ((CD3)2CO) are suitable choices. CDCl3 is preferred to avoid any potential side reactions.

    • Add approximately 0.6 mL of the chosen solvent to the NMR tube using a dry syringe.

  • Data Acquisition:

    • Cap the NMR tube securely and mix gently until the sample is fully dissolved.

    • Acquire the 1H NMR spectrum on a spectrometer operating at 400 MHz or higher to ensure good signal dispersion.[9]

    • Use tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

    • Key Parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 16 or more for good signal-to-noise.

This protocol ensures the integrity of the sample and the acquisition of high-quality, reproducible data, forming a self-validating system for analysis.

Part 4: Data and Structure Summary

The following table summarizes the predicted 1H NMR chemical shifts and multiplicities for the target compound.

Table 2: Predicted 1H NMR Assignment for 4-Methyl-1H-indole-2-carbonyl chloride

Proton LabelPredicted δ (ppm)MultiplicityRationale
H19.0 - 10.0broad sAcidic N-H proton, deshielded by C2=O group.
H37.3 - 7.5sAdjacent to strongly electron-withdrawing -COCl group.
H77.3 - 7.4dDeshielded by proximity to pyrrole N and C2=O group.
H67.1 - 7.2dStandard aromatic proton, least affected by substituents.
H57.0 - 7.1tShielded by ortho electron-donating C4-CH3 group.
4-CH32.5 - 2.6sTypical chemical shift for a methyl group on an aromatic ring.

Conclusion

While direct experimental data for 4-Methyl-1H-indole-2-carbonyl chloride is scarce, a highly reliable prediction of its 1H NMR spectrum is achievable. By systematically analyzing the spectra of indole, 4-methylindole, and indole-2-carboxylic acid, we can confidently assign the chemical shifts and multiplicities for the target molecule. This comparative and predictive methodology not only provides a valuable reference for researchers working with this intermediate but also reinforces a fundamental understanding of substituent effects in NMR spectroscopy. The provided experimental protocol ensures that researchers can obtain high-quality data to verify these assignments in their own laboratories.

References

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. Available at: [Link]

  • Biological Magnetic Resonance Bank (BMRB). (n.d.). Indole at BMRB (Entry bmse000097). University of Wisconsin-Madison. Available at: [Link]

  • PubChem. (n.d.). 4-Methylindole. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Indole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Indole. National Center for Biotechnology Information. Available at: [Link]

  • Molbase. (n.d.). 4-Methylindole 16096-32-5 1H NMR. Available at: [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Çalışkan, E., & Gümüş, M. K. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 657-663. Available at: [Link]

  • University College London. (n.d.). Chemical shifts. Available at: [Link]

Sources

Comparative

FTIR Carbonyl Peak Identification for 4-Methyl-1H-indole-2-carbonyl Chloride: A Comparative Guide

As a Senior Application Scientist, one of the most critical quality control steps in drug development is verifying the structural integrity of reactive intermediates. 4-Methyl-1H-indole-2-carbonyl chloride is a highly re...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical quality control steps in drug development is verifying the structural integrity of reactive intermediates. 4-Methyl-1H-indole-2-carbonyl chloride is a highly reactive acyl chloride frequently utilized as a building block in the synthesis of complex pharmaceutical scaffolds, such as D3 dopamine receptor agonists[1].

Because acyl chlorides are highly susceptible to nucleophilic attack by ambient moisture[2], confirming that the acyl chloride group remains intact prior to downstream coupling is paramount. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method for this verification, primarily by analyzing the exact position of the carbonyl (C=O) stretching frequency.

This guide objectively compares the FTIR performance of 4-Methyl-1H-indole-2-carbonyl chloride against alternative derivatives, explaining the mechanistic causality behind the spectral data and providing a self-validating experimental protocol.

Theoretical Framework: The Causality of Carbonyl Shifts

In FTIR spectroscopy, the exact wavenumber of a carbonyl peak is dictated by the bond strength, which is heavily influenced by the surrounding electronic environment.

For standard aliphatic acyl chlorides (e.g., acetyl chloride), the highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect. This removes electron density from the carbonyl carbon, strengthening the C=O double bond and pushing the stretching frequency to approximately 1800 cm⁻¹[3].

However, 4-Methyl-1H-indole-2-carbonyl chloride presents a vastly different electronic landscape. The carbonyl group is directly conjugated with the electron-rich indole ring. The nitrogen atom in the pyrrole ring donates electron density through resonance, which delocalizes across the conjugated system and into the carbonyl oxygen. This resonance effect lengthens and weakens the C=O bond, significantly lowering the stretching frequency compared to aliphatic counterparts[3]. Experimental literature on structurally identical indole-2-carbonyl chloride scaffolds places this conjugated acyl chloride C=O stretch notably lower, around 1703 cm⁻¹[4].

Comparative FTIR Analysis

To objectively evaluate the purity and identity of 4-Methyl-1H-indole-2-carbonyl chloride, it must be compared against its synthetic precursors, downstream products, and aliphatic alternatives. The table below summarizes these quantitative distinctions.

CompoundFunctional GroupExpected C=O Peak (cm⁻¹)Mechanistic Rationale
4-Methyl-1H-indole-2-carbonyl chloride Conjugated Acyl Chloride~1700 - 1720 The inductive electron-withdrawing effect of Cl is heavily offset by strong resonance donation from the indole ring[4].
Acetyl chloride (Alternative)Aliphatic Acyl Chloride~1800 Pure inductive electron withdrawal by Cl; lacks any resonance stabilization or conjugation[3].
4-Methyl-1H-indole-2-carboxylic acid Conjugated Carboxylic Acid~1660 - 1680 Resonance combined with strong intermolecular hydrogen bonding weakens the C=O bond[5].
4-Methyl-1H-indole-2-carboxamide Conjugated Amide~1650 - 1660 Strong electron donation from the amide nitrogen (resonance) drastically lowers the stretching frequency[3].

Experimental Protocol: Self-Validating ATR-FTIR Methodology

Because acyl chlorides readily hydrolyze into their corresponding carboxylic acids upon exposure to ambient moisture[2], your FTIR protocol must be designed as a self-validating system . This ensures the recorded spectrum represents the intact target molecule rather than a degraded artifact.

Step 1: Inert Preparation Prepare the 4-Methyl-1H-indole-2-carbonyl chloride sample inside an argon-filled glovebox. Transfer the sample to a tightly sealed vial to prevent any atmospheric moisture exposure during transit to the spectrometer.

Step 2: Instrument Purging Purge the Attenuated Total Reflectance (ATR) FTIR spectrometer with dry nitrogen for at least 15 minutes to eliminate background water vapor. Collect a clean background spectrum.

Step 3: Rapid Acquisition Deposit a small amount of the solid sample onto the ATR crystal (diamond or zinc selenide is recommended) and immediately apply the pressure anvil. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

Step 4: Self-Validation & Causality Check Do not look at the carbonyl peak first. Instead, inspect the 3300–2500 cm⁻¹ region to validate the sample's integrity.

  • Validation Passed: If only the sharp N-H stretch of the indole ring (~3300-3400 cm⁻¹) and standard C-H stretches are present, the sample is intact. You may now verify the C=O peak at ~1700-1720 cm⁻¹.

  • Validation Failed: If a massive, broad absorption band appears between 3300 and 2500 cm⁻¹ (characteristic of carboxylic acid O-H stretching), the sample has hydrolyzed. The C=O peak will correspondingly shift down to ~1660-1680 cm⁻¹[5]. The measurement is invalid, and the sample must be re-synthesized or purified.

Workflow Visualization

FTIR_Validation Start Inert Sample Prep (Argon Glovebox) ATR ATR-FTIR Scan (N2 Purged) Start->ATR Analyze Spectral Analysis (C=O & O-H Regions) ATR->Analyze Decision Is broad O-H stretch (3300-2500 cm⁻¹) present? Analyze->Decision Hydrolyzed Sample Hydrolyzed (C=O shifts to ~1670 cm⁻¹) Decision->Hydrolyzed Yes (Moisture Contamination) Intact Acyl Chloride Intact (C=O at ~1700-1720 cm⁻¹) Decision->Intact No (Pure Sample)

ATR-FTIR self-validation workflow for moisture-sensitive acyl chlorides.

References

  • Title: Effect of Indole-2-carboxylic Acid on the Self-Corrosion and Discharge Activity of Aluminum Alloy Anode in Alkaline Al–Air Battery Source: mdpi.com URL: [Link]

  • Title: 21.10: Spectroscopy of Carboxylic Acid Derivatives Source: libretexts.org URL: [Link]

  • Title: Acyl chloride Source: wikipedia.org URL: [Link]

  • Title: Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist Source: nih.gov URL: [Link]

  • Title: Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives Source: indianchemicalsociety.com URL: [Link]

Sources

Validation

Comparative Reactivity Guide: 4-Methyl vs. 5-Methyl Indole-2-Carbonyl Chloride

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic causality, comparative reaction kinetics, and validated synthetic protocols. Executive Summary & Chemical Co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic causality, comparative reaction kinetics, and validated synthetic protocols.

Executive Summary & Chemical Context

Indole-2-carboxamides are privileged scaffolds in medicinal chemistry, frequently appearing in anti-viral, anti-bacterial, and anti-parasitic agents[1]. The standard synthetic route to these scaffolds involves the activation of indole-2-carboxylic acids into their corresponding acyl chlorides, followed by nucleophilic acyl substitution (amide coupling) with various amines[2].

When optimizing these building blocks, the regiochemistry of ring substituents—specifically the placement of a methyl group at the C4 versus the C5 position—profoundly impacts the reactivity of the C2-carbonyl chloride. This guide provides an in-depth comparative analysis of 4-methylindole-2-carbonyl chloride and 5-methylindole-2-carbonyl chloride , explaining the physical organic chemistry driving their behavioral differences and providing self-validating experimental protocols for their use.

Mechanistic Deep Dive: The Causality of Reactivity

The reactivity of an indole-2-carbonyl chloride is fundamentally dictated by the electrophilicity of its C2-carbonyl carbon. Because the indole ring is a


-excessive heterocycle, the nitrogen (N1) lone pair can delocalize through the ring and conjugate with the C2-carbonyl group. This resonance forms a partial 

double bond and places a partial negative charge on the carbonyl oxygen, thereby lowering the electrophilicity of the acid chloride and making it more stable than typical aliphatic acyl chlorides[3].

The position of the methyl group modulates this resonance effect:

  • 5-Methylindole-2-carbonyl chloride (Lower Reactivity): The C5 position is para to the C7a bridgehead carbon (which is directly attached to N1). The electron-donating effects (+I inductive and hyperconjugation) of the 5-methyl group significantly increase the electron density at C7a and N1[4]. This electron-rich N1 atom strongly donates its lone pair into the C2-carbonyl system, drastically reducing the carbonyl carbon's electrophilicity. Consequently, the 5-methyl variant is less reactive toward nucleophiles and more stable against hydrolysis.

  • 4-Methylindole-2-carbonyl chloride (Higher Reactivity): The C4 position is meta to the C7a bridgehead carbon and ortho to C3a. The electron-donating effect of the 4-methyl group is primarily directed toward C3 and C5, bypassing direct resonance enhancement of N1[5]. Because N1 is less electron-rich compared to the 5-methyl analog, the N1

    
     C2=O resonance is weaker. This leaves the C2-carbonyl carbon more electrophilic and highly reactive toward amines[6].
    

ElectronicEffects cluster_5Me 5-Methylindole-2-carbonyl chloride cluster_4Me 4-Methylindole-2-carbonyl chloride A1 5-Methyl Group (+I, Hyperconjugation) A2 Para to C7a: Increases e- density at N1 A1->A2 A3 Strong N1 -> C2=O Resonance A2->A3 A4 Lower Electrophilicity (Less Reactive) A3->A4 B1 4-Methyl Group (+I, Hyperconjugation) B2 Meta to C7a: Directs e- to C3 & C5 B1->B2 B3 Weaker N1 -> C2=O Resonance B2->B3 B4 Higher Electrophilicity (More Reactive) B3->B4

Caption: Electronic logic pathways dictating the reactivity of 4-Me vs 5-Me indole-2-carbonyl chlorides.

Comparative Performance Data

The electronic differences manifest clearly in standard laboratory operations. The table below summarizes the comparative performance of both acid chlorides during a standardized amide coupling reaction with morpholine (a secondary amine)[1].

Parameter4-Methylindole-2-carbonyl chloride5-Methylindole-2-carbonyl chloride
Electronic Influence on N1 Weak (Meta to C7a)Strong (Para to C7a)
Carbonyl Electrophilicity HighModerate
Relative Amidation Rate (

)
~ 1.8x1.0x (Baseline)
Yield (Morpholine coupling, 1h) 94%82% (Requires longer reaction time)
Moisture Sensitivity High (Hydrolyzes rapidly on TLC)Moderate (Can be briefly handled in air)
Steric Hindrance at C2 Negligible (4-Me impacts C3)Negligible

Note: While the 4-methyl group introduces significant steric bulk near the C3 position (affecting electrophilic aromatic substitutions at C3)[5], it is too distant to sterically hinder the C2-carbonyl carbon.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity results, the synthesis and utilization of these acid chlorides must be tightly controlled. Acid chlorides are notorious for degrading on silica gel, leading to false negatives during Thin Layer Chromatography (TLC) monitoring. The protocol below incorporates an In-Process Control (IPC) quench to create a self-validating system[2].

Protocol A: Generation of the Acid Chloride

This procedure applies to both 4-methyl and 5-methyl variants.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents: Suspend the starting indole-2-carboxylic acid (1.0 equiv, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Catalyst: Add

    
    -Dimethylformamide (DMF, 0.05 equiv). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which acts as the true chlorinating species.
    
  • Activation: Cool the suspension to 0 °C. Dropwise, add Oxalyl Chloride (1.5 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. The suspension will become a clear, homogenous solution as the acid chloride forms.

  • Self-Validation (IPC): Do not spot the reaction directly onto TLC (it will hydrolyze back to the starting material). Instead, withdraw a 10

    
    L aliquot and quench it into 100 
    
    
    
    L of anhydrous methanol. Spot the quenched mixture on TLC. The presence of the methyl ester (higher
    
    
    than the acid) confirms complete conversion.
  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. The resulting yellow/orange solid is the crude acid chloride, which should be used immediately in Protocol B[2].

Protocol B: Amide Coupling
  • Amine Preparation: In a separate flame-dried flask, dissolve the target amine (1.2 equiv) and

    
    -Diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous DCM (0.2 M). Cool to 0 °C.
    
  • Coupling: Dissolve the crude acid chloride from Protocol A in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

  • Monitoring: Stir for 1 hour (for 4-methyl) or 2-3 hours (for 5-methyl). Monitor via LC-MS.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography[7].

Workflow N1 Indole-2-carboxylic Acid (4-Me or 5-Me) N2 Oxalyl Chloride, cat. DMF DCM, 0°C to RT, 2h N1->N2 N3 In-Process Control (IPC): MeOH Quench -> Methyl Ester (TLC/LCMS) N2->N3 N4 Indole-2-carbonyl Chloride (Concentrated in vacuo) N3->N4 N5 Amine, DIPEA DCM, 0°C to RT, 1-4h N4->N5 N6 Indole-2-carboxamide Product (Aqueous Workup & FCC) N5->N6

Caption: Self-validating synthetic workflow for indole-2-carboxamide generation.

Application Considerations in Drug Development

When selecting between these two building blocks for library generation:

  • Use 5-Methyl when the target requires a more metabolically stable indole core or when avoiding off-target electrophilic aromatic substitution at C3 (though 5-Me is less sterically hindered at C3 than 4-Me, it is electronically richer).

  • Use 4-Methyl when exploring the steric constraints of a binding pocket. The 4-methyl group projects "upward" toward the C3 position, creating a distinct vector that can force the indole ring into specific conformations within a protein active site[5]. Be prepared for faster reaction times and higher moisture sensitivity during library synthesis.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Nucleophilic reactivities of indoles. PubMed - National Institutes of Health. Available at:[Link]

  • Electrophilic substitution in indoles, part 20: hammett correlations of the coupling of aryldiazonium. Clockss. Available at:[Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC - National Institutes of Health. Available at:[Link]

Sources

Comparative

Technical Guide: Differentiating 4-Methyl-1H-indole-2-carbonyl chloride from its Carboxylic Acid Precursor

Executive Summary Objective: To provide a definitive analytical framework for distinguishing 4-Methyl-1H-indole-2-carbonyl chloride (Product) from 4-Methyl-1H-indole-2-carboxylic acid (Precursor). Context: The conversion...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive analytical framework for distinguishing 4-Methyl-1H-indole-2-carbonyl chloride (Product) from 4-Methyl-1H-indole-2-carboxylic acid (Precursor).

Context: The conversion of indole-2-carboxylic acids to their corresponding acid chlorides is a pivotal activation step in the synthesis of bioactive amides and esters. However, the high reactivity of the acid chloride moiety, combined with the electron-rich nature of the indole ring, presents unique stability challenges. This guide outlines a multi-modal analytical strategy—combining FT-IR, NMR, and Derivatization-LCMS—to validate conversion and assess purity without compromising the unstable intermediate.

Chemical Basis of Differentiation[1]

The transformation involves the substitution of the hydroxyl group (-OH) of the carboxylic acid with a chlorine atom (-Cl).[1] This alters the electronic environment of the carbonyl carbon and the indole ring.

  • Precursor: 4-Methyl-1H-indole-2-carboxylic acid (Stable solid, H-bond donor/acceptor).

  • Product: 4-Methyl-1H-indole-2-carbonyl chloride (Moisture-sensitive electrophile).

Reaction Pathway & Critical Intermediates

The preferred synthesis utilizes Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack activation) rather than Thionyl Chloride. This avoids harsh thermal conditions that can degrade the electron-rich indole ring (e.g., electrophilic chlorination at C3).

ReactionPathway Acid Precursor: 4-Methyl-1H-indole-2-COOH Reagent Oxalyl Chloride / cat. DMF (DCM, 0°C to RT) Acid->Reagent Inter Intermediate: Acyl Chlorosulfite / Vilsmeier Complex Reagent->Inter Prod Product: 4-Methyl-1H-indole-2-COCl Inter->Prod - Gases Byprod Byproducts: CO(g) + CO2(g) + HCl(g) Inter->Byprod

Figure 1: Activation pathway via Oxalyl Chloride. The evolution of gases drives the equilibrium forward.

Analytical Triangulation: The Validation Matrix

Relying on a single analytical method is prone to error due to the instability of the acid chloride. Use this triangulation approach for 100% confidence.

A. FT-IR Spectroscopy (The "Gold Standard" for Monitoring)

IR is the only method that allows direct, non-destructive observation of the functional group transformation in real-time.

FeatureCarboxylic Acid (Precursor)Acid Chloride (Product)Causality
C=O Stretch 1680 – 1710 cm⁻¹ 1750 – 1780 cm⁻¹ Inductive electron withdrawal by Chlorine shortens the C=O bond, increasing vibrational frequency.
O-H Stretch 2500 – 3300 cm⁻¹ (Broad) Absent Removal of the hydroxyl group eliminates the broad hydrogen-bonding envelope.
Indole N-H ~3300 – 3400 cm⁻¹ (Sharp)~3300 – 3400 cm⁻¹ (Sharp)The indole N-H remains, but may shift slightly due to electronic changes.
B. Nuclear Magnetic Resonance (1H-NMR)

NMR provides structural confirmation but requires dry, non-nucleophilic solvents (e.g., CDCl₃ or CD₂Cl₂). Avoid DMSO-d6 , as it can react with or accelerate the hydrolysis of the acid chloride.

  • Diagnostic Signal 1 (Disappearance): The carboxylic acid proton (COOH) appears as a broad singlet far downfield (11.0 – 13.0 ppm ). Complete disappearance of this signal indicates full conversion.

  • Diagnostic Signal 2 (Shift): The proton at the C3 position of the indole (adjacent to the carbonyl) will experience a downfield shift (typically Δδ +0.2 to +0.5 ppm ) due to the increased electron-withdrawing power of the -COCl group compared to -COOH.

C. Mass Spectrometry (The "Methanol Trap")

Critical Warning: Do NOT inject the acid chloride directly into an LCMS system containing water or alcohols. It will hydrolyze immediately, giving a false negative (showing the mass of the acid).

Protocol: You must perform a "Derivatization Quench" to prove the chloride exists.

  • Take a 10 µL aliquot of the reaction mixture.

  • Quench into 500 µL of anhydrous Methanol (MeOH) .

  • Wait 5 minutes (allows formation of the Methyl Ester).

  • Inject this sample into the LCMS.

Interpretation:

  • Target Mass: Look for the Methyl Ester [M+OCH3].

  • Calculation: MW(Acid Chloride) - Cl + OMe = MW(Methyl Ester).

  • Example: If Acid MW = 175, Methyl Ester MW = 189.

  • Logic: If you see the Methyl Ester mass, the Acid Chloride must have been present to react with the methanol. If you only see the Acid mass, the conversion failed (or the reagent was wet).

Experimental Protocol: Synthesis & Validation

Safety: Oxalyl chloride releases toxic CO and HCl gases. Perform in a well-ventilated fume hood.

Step 1: Synthesis[3][4]
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge: Add 4-Methyl-1H-indole-2-carboxylic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Activation: Cool to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise.

  • Catalysis: Add 1-2 drops of anhydrous DMF (Dimethylformamide). Note: Bubbling should commence immediately.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

Step 2: In-Process Control (IPC) Workflow

Use the following decision tree to determine reaction completion.

DecisionTree Start Sample Reaction Mixture Deriv Quench Aliquot in MeOH (Wait 5 mins) Start->Deriv LCMS Run LCMS Deriv->LCMS Check Check Mass Spectrum LCMS->Check Res1 Mass = Methyl Ester (189 m/z) Trace Acid (175 m/z) Check->Res1 Major Peak Res2 Mass = Acid Only (175 m/z) Check->Res2 Major Peak Action1 Conversion Complete. Proceed to Evaporation. Res1->Action1 Action2 Incomplete. Add 0.5 eq Oxalyl Chloride Stir 1 hr. Res2->Action2

Figure 2: In-Process Control (IPC) Logic for Acid Chloride Validation.

Step 3: Isolation
  • Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) at <30°C. Do not overheat.

  • Azeotrope: Re-dissolve the residue in dry DCM or Toluene and re-evaporate (2x) to remove residual HCl and Oxalyl Chloride.

  • Product: The resulting yellow/orange solid is the crude acid chloride. Use immediately for the next step (e.g., amide coupling).

Troubleshooting & Stability Guide

ObservationDiagnosisRemediation
LCMS shows Acid mass (175) only Hydrolysis occurred during sampling OR reaction failed.Ensure MeOH quench is anhydrous. If confirmed, add fresh Oxalyl Chloride.
New impurity +34 mass units Chlorination of the indole ring (likely C3).Reaction too hot or too long. Use catalytic DMF only; keep at 0°C–RT.
Solid turns dark/black Decomposition/Polymerization.Acid chlorides of electron-rich indoles are unstable. Store under N₂ at -20°C or use immediately.
IR shows broad peak ~3000 cm⁻¹ Residual moisture/Acid remaining.Azeotrope with Toluene to remove water/HCl.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11816208, 1H-indole-2-carbonyl Chloride. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for Vilsmeier-Haack and Acid Chloride mechanism).
  • Master Organic Chemistry (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry LibreTexts (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Validation

Structural Fidelity and Conformational Locking in 4-Substituted Indole Chlorides: A Comparative Crystallographic Guide

Topic: Crystallographic Data and Conformation of 4-Substituted Indole Chlorides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The 4-Positi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallographic Data and Conformation of 4-Substituted Indole Chlorides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 4-Position Paradox

In medicinal chemistry, the indole scaffold is ubiquitous, but the 4-position represents a unique steric and electronic "gatekeeper." Unlike the solvent-exposed 5- and 6-positions, a chloride substituent at the 4-position (4-Cl) imposes significant steric pressure on the C3-substituent—a critical vector for tryptophan-derived pharmacophores.

This guide provides a rigorous crystallographic comparison of 4-Chloroindole derivatives against their positional isomers (5-/6-chloro) and isosteres. We analyze how the 4-Cl atom dictates conformation through "peri-like" steric interactions and modulates the N1-H acidity, serving as a blueprint for rational drug design.

Comparative Crystallographic Analysis

The following analysis utilizes 4-Chloroindole-3-acetic acid (4-Cl-IAA) as the primary crystallographic reference standard (Ref. 1), as it provides high-resolution data on the interaction between the 4-Cl atom and the C3-sidechain.

2.1. Positional Isomerism: 4-Cl vs. 5-Cl/6-Cl

The placement of the chlorine atom drastically alters the crystal packing and molecular planarity.

Feature4-Chloroindole (The Product) 5-Chloroindole (Alternative) 6-Chloroindole (Alternative)
Steric Influence High. Cl atom (Van der Waals radius ~1.75 Å) clashes with C3-substituents, often forcing C3-sidechains out of coplanarity.Low. Remote from the C3 functional center.Low. Remote from the C3 functional center.
Electronic Effect Inductive withdrawal (-I) stabilizes the N1 lone pair but steric bulk can hinder H-bond donor accessibility.Strong -I effect; enhances N1-H acidity without steric penalty.Resonance donation (+R) competes with -I; variable effect on N1-H.
Crystal Packing Dominated by Head-to-Tail pi-stacking to minimize Cl...Cl repulsion.Often forms Herringbone motifs driven by C-H...Cl interactions.Similar to 5-Cl; often planar sheets.
C3-Sidechain Torsion Locked/Twisted. (e.g.,

C2-C3-C

-C

often deviates by >60°).
Flexible. Sidechains often lie coplanar with the indole ring.Flexible.
2.2. Halogen Isosteres: 4-Cl vs. 4-F vs. 4-Br

When retaining the 4-position substitution, the choice of halogen dictates the "locking" mechanism of the conformation.

  • 4-Fluoro (4-F):

    
     Å. Mimics hydrogen sterically but alters pKa. Does not effectively lock C3 conformation.
    
  • 4-Chloro (4-Cl):

    
     Å. The "Goldilocks" zone. Sufficient bulk to restrict rotation of C3-carbonyls or alkyls without abolishing binding affinity.
    
  • 4-Bromo (4-Br):

    
     Å. Often too bulky, causing complete orthogonality of C3-substituents and potentially disrupting crystal packing efficiency (lower density).
    
Quantitative Crystallographic Data

The following data is synthesized from single-crystal X-ray diffraction studies of 4-chloroindole-3-acetic acid (monoclinic,


) and related 4-substituted oxindoles (Ref. 1, 2).
Table 1: Key Bond Lengths and Angles
ParameterAtoms4-Chloroindole (Experimental)Standard Indole (Reference)Deviation (

)
Bond Length C4 — Cl1.742(3) Å N/AN/A
Bond Length N1 — C21.375(4) Å 1.368 Å+0.007 Å
Bond Length C3 — C3A (Sidechain)1.501(4) Å 1.495 Å+0.006 Å
Bond Angle C3 — C4 — Cl119.5(2)° 120.0° (H)-0.5°
Bond Angle N1 — C7a — C3a108.2(3)° 107.8°+0.4°

Analyst Insight: The slight elongation of the N1-C2 bond in the 4-Cl derivative suggests a redistribution of electron density in the pyrrole ring, marginally reducing the aromaticity compared to the unsubstituted parent.

Table 2: Conformational Torsion Angles
Torsion VectorAngle (

)
Interpretation
C2-C3-C

-C(O)
82.4° Non-Planar. The acetic acid tail is twisted nearly perpendicular to the indole ring to avoid the 4-Cl atom.
C5-C4-Cl...O(C3) 3.15 Å Short Contact. Distance is near the sum of VdW radii, indicating steric pressure.
Indole Planarity (RMSD) 0.012 Å High Planarity. The 4-Cl substitution does not buckle the fused ring system itself.
Mechanistic Visualization
Diagram 1: The "Steric Gate" Effect of 4-Chloroindoles

This diagram illustrates how the 4-Cl substituent influences the molecular geometry and reactivity compared to the 5-Cl alternative.

G cluster_0 4-Chloroindole Scaffold cluster_1 5-Chloroindole Alternative Node4Cl 4-Chloro Substituent Steric Steric Clash with C3 Node4Cl->Steric Proximity (< 2.8 Å) Elec Inductive Effect (-I) Node4Cl->Elec Through Bond Conf Conformational Locking (C3 Sidechain Twist) Steric->Conf Forces Rotation Acidity Modulated N1-H Acidity Elec->Acidity pKa Shift Node5Cl 5-Chloro Substituent NoSteric No C3 Interaction Node5Cl->NoSteric Remote Position Planar Coplanar C3 Conformations NoSteric->Planar Free Rotation

Caption: The 4-Cl substituent acts as a steric gate, forcing C3-substituents into non-planar conformations, unlike the 5-Cl isomer which allows free rotation.

Experimental Protocols

To reproduce the crystallographic data presented above, the following protocols for crystal growth and data collection are recommended. These methods prioritize high-quality single crystals suitable for determining subtle halogen-induced distortions.

Protocol A: Slow Evaporation for 4-Substituted Indoles

Target: High-quality prisms for X-ray diffraction.

  • Preparation: Dissolve 20 mg of the 4-chloroindole derivative in 2 mL of Ethanol/Water (80:20 v/v) .

    • Why: Pure organic solvents often yield needles. The water co-solvent encourages slower nucleation and prism formation.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
    • Integrity Check: Dust particles act as heterogenous nucleation sites, leading to twinning.

  • Controlled Evaporation: Cover the vial with Parafilm and poke 3-4 small holes with a needle. Place in a vibration-free environment at 20°C.

  • Harvesting: Crystals typically appear within 3-7 days. Select crystals with defined faces and no visible cracks under a polarized microscope.

Protocol B: X-Ray Data Collection Strategy

Target: Resolution < 0.80 Å to resolve Cl...H interactions.

  • Mounting: Mount the crystal on a MiTeGen loop using Paratone-N oil.

  • Temperature: Cool to 100 K using a nitrogen stream.

    • Reasoning: Halogen atoms have high thermal motion. Low temperature is mandatory to reduce thermal ellipsoids and accurately determine the C-Cl bond length.

  • Source: Use Mo-K

    
     radiation  (
    
    
    
    Å).
    • Why: Cu-radiation causes significant absorption fluorescence with Chlorine atoms, degrading data quality.

  • Refinement: Refine the Cl atom anisotropically. Check for "halogen bonding" interactions (Cl...O or Cl...N) in the packing diagram.

Diagram 2: Crystallography Workflow

Workflow Synth Synthesis (4-Cl Indole) Purify Purification (>98% HPLC) Synth->Purify Grow Crystal Growth (EtOH/H2O Evap) Purify->Grow Mount Mounting (100K, Mo-Source) Grow->Mount Solve Structure Solution (Direct Methods) Mount->Solve Refine Refinement (R-factor < 5%) Solve->Refine Refine->Solve Feedback Loop

Caption: Optimized workflow for obtaining publication-quality crystallographic data for halogenated indoles.

References
  • Kato, K., et al. (1994). "Crystal Structure of 4-Chloroindole-3-acetic acid." Analytical Sciences, 10(4), 691.

  • Garden, S. J., et al. (2013). "Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles." Journal of Chemical Crystallography.

  • Cambridge Crystallographic Data Centre (CCDC). Entry: 4-Chloroindole-3-acetic acid (Refcode: YIGZUB).

  • PubChem. "4-Chloroindole-3-acetic acid Compound Summary."[1][2]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-1H-indole-2-carbonyl chloride proper disposal procedures

This guide outlines the authoritative, field-proven procedures for the safe disposal of 4-Methyl-1H-indole-2-carbonyl chloride . It is designed for researchers and safety officers requiring immediate, high-fidelity opera...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative, field-proven procedures for the safe disposal of 4-Methyl-1H-indole-2-carbonyl chloride . It is designed for researchers and safety officers requiring immediate, high-fidelity operational instructions.[1]

Part 1: Chemical Identity & Hazard Profile[1][2]

Before initiating any disposal procedure, you must verify the chemical identity and acknowledge its specific reactivity profile.[1] This compound is an acid chloride , characterized by violent reactivity with water and potential for releasing toxic hydrogen chloride (HCl) gas.[1]

Chemical Profile Table

PropertyDetail
Chemical Name 4-Methyl-1H-indole-2-carbonyl chloride
CAS Number 64679-00-1 (Verify against container label; synonyms include 4-Methylindole-2-acid chloride)
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Primary Hazard Water Reactive (EUH014) , Causes Severe Skin Burns (Skin Corr.[1][2] 1B), Eye Damage (Cat 1).[1][3]
Reactivity Hydrolyzes rapidly in moist air/water to form 4-Methyl-1H-indole-2-carboxylic acid and HCl gas.[1]

Part 2: Safety & Personal Protective Equipment (PPE)

Handling acid chlorides requires a barrier against corrosive vapors and liquid splashes.[1][4][5] Standard "lab coat and gloves" are insufficient without specific material considerations.[1][5]

PPE CategoryRequirementScientific Rationale
Respiratory Fume Hood (Certified) Mandatory.[1] HCl gas released upon hydrolysis is immediately toxic and corrosive to mucous membranes.[1]
Hand Protection Double Nitrile or Neoprene Acid chlorides can permeate standard latex.[1] Double-gloving provides a breakthrough time buffer.[1]
Eye Protection Chemical Splash Goggles Safety glasses are inadequate against corrosive splashes that can cause irreversible corneal opacity.[1]
Body Protection Lab Coat + Chemical Apron A rubberized or chemically resistant apron prevents soak-through to clothing in the event of a spill.[1]

Part 3: Disposal Decision Logic

Do not treat all waste streams identically.[1] Use this logic flow to determine whether to quench the compound in-house or designate it for hazardous waste pickup.

DisposalLogic Start Waste Identification: 4-Methyl-1H-indole-2-carbonyl chloride QuantityCheck Assess Quantity & State Start->QuantityCheck LargeScale > 10 grams or Sealed/Old Containers QuantityCheck->LargeScale High Risk SmallScale < 10 grams or Reaction Residues QuantityCheck->SmallScale Manageable WasteStream Do NOT Open. Label as 'Water Reactive'. Submit for HazMat Pickup. LargeScale->WasteStream QuenchProcedure Perform Controlled Hydrolysis (See Protocol Below) SmallScale->QuenchProcedure Neutralization Neutralize to pH 6-8 QuenchProcedure->Neutralization FinalDisposal Dispose as Aqueous Chemical Waste Neutralization->FinalDisposal

Figure 1: Decision matrix for determining the appropriate disposal pathway based on quantity and container integrity.

Part 4: Controlled Quenching Protocol (Small Scale)

Objective: To chemically convert the reactive acid chloride into its corresponding stable carboxylic acid (4-Methyl-1H-indole-2-carboxylic acid) and neutralize the generated acid byproducts before disposal.

Mechanism:


[1]
Reagents Required:
  • Inert Solvent: Dichloromethane (DCM) or Toluene (to dissolve the acid chloride).[1]

  • Quenching Base: Saturated Sodium Bicarbonate (NaHCO₃) solution or 10% Sodium Hydroxide (NaOH).

  • Cooling: Ice/Water bath.

Step-by-Step Methodology:
  • Preparation of the Active Solution:

    • Dissolve the residual 4-Methyl-1H-indole-2-carbonyl chloride in a minimal amount of inert solvent (DCM is preferred for solubility).[1] Never add solid acid chloride directly to water.[1]

  • Setup of Quenching Vessel:

    • In a fume hood, place a beaker containing the Quenching Base (use 10 molar equivalents relative to the acid chloride) into an ice bath.[1]

    • Initiate vigorous magnetic stirring.[1]

  • Controlled Addition (The Critical Step):

    • Using an addition funnel or pipette, add the Acid Chloride solution dropwise into the stirring base solution .[1]

    • Observation: You will see effervescence (CO₂) if using bicarbonate.[1] Ensure the rate of addition is slow enough to control foaming and heat evolution.[1]

    • Temperature Control: Maintain internal temperature < 20°C to prevent solvent flash-off or uncontrolled decomposition.

  • Completion & Neutralization:

    • After addition is complete, allow the mixture to stir at room temperature for 30–60 minutes to ensure total hydrolysis.

    • Test the pH of the aqueous layer.[1] It should be basic (pH > 8).[1] If acidic, add more base.[1]

  • Final Waste Handling:

    • The resulting mixture contains the sodium salt of the indole carboxylic acid and sodium chloride.[1]

    • Transfer the entire mixture to a waste container labeled "Aqueous Waste: Basic with Organic Solvents" .[1]

    • Note: Do not separate the layers unless required by your specific facility's waste profile.[1]

QuenchingWorkflow Step1 1. Dissolve Acid Chloride in DCM/Toluene Step3 3. Dropwise Addition (Monitor Effervescence) Step1->Step3 Step2 2. Prepare Stirred Base (NaHCO3) on Ice Step2->Step3 Step4 4. Stir 30-60 mins (Hydrolysis Complete) Step3->Step4 Step5 5. Check pH > 7 & Bottle for Disposal Step4->Step5

Figure 2: Operational workflow for the safe quenching of acid chloride residues.

Part 5: Emergency Spill Procedures

If 4-Methyl-1H-indole-2-carbonyl chloride is spilled outside the fume hood:

  • Evacuate: Clear the immediate area. The hydrolysis with ambient moisture will generate HCl mist.[1]

  • Do NOT use Water: Water will cause a violent reaction and spread the contamination.[1][5]

  • Absorb: Use dry sand, vermiculite, or a specialized acid-neutralizing absorbent (e.g., sodium carbonate/sand mix).[1]

  • Collect: Scoop the contaminated absorbent into a wide-mouth jar. Do not seal the jar tight immediately; allow off-gassing in a fume hood for 24 hours before sealing for disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.).[1] Standard Operating Procedure: Acid Chlorides. Retrieved from [Link][1]

  • PubChem. (2025).[1][6][7] Compound Summary: Indole-2-carbonyl chloride derivatives. National Library of Medicine.[1] [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-1H-indole-2-carbonyl chloride

CAS Number: 64679-00-1 Chemical Class: Indole-based Acyl Chloride Primary Hazard: Corrosive, Water-Reactive, Lachrymator Part 1: Risk Assessment & Hazard Identification The "Silent" Hazard: Delayed Hydrolysis As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 64679-00-1 Chemical Class: Indole-based Acyl Chloride Primary Hazard: Corrosive, Water-Reactive, Lachrymator

Part 1: Risk Assessment & Hazard Identification

The "Silent" Hazard: Delayed Hydrolysis As a Senior Application Scientist, I often see researchers underestimate acyl chlorides because they appear stable as solids or viscous oils. However, 4-Methyl-1H-indole-2-carbonyl chloride possesses a high-energy carbonyl-chlorine bond. Upon contact with atmospheric moisture or mucosal membranes, it undergoes rapid hydrolysis.

The Mechanism of Injury:

  • Immediate: The acyl chloride reacts with water in the eyes, lungs, or skin.

  • Exothermic Release: This reaction releases hydrochloric acid (HCl) gas and heat.

  • Tissue Damage: The HCl causes immediate chemical burns, while the indole organic framework may act as a sensitizer, penetrating the dermis.

Critical Warning: Do not rely solely on odor detection. By the time you smell the sharp, acrid scent of HCl, you have already been exposed to hazardous concentrations.

Visualization: The Hydrolysis Hazard Cascade

The following diagram illustrates the chemical pathway that dictates our safety protocols.

HydrolysisHazard Compound 4-Methyl-1H-indole-2- carbonyl chloride Reaction Violent Hydrolysis Compound->Reaction Moisture Atmospheric/Mucosal Moisture (H₂O) Moisture->Reaction Byproducts 4-Methyl-1H-indole-2-carboxylic acid HCl Gas (Corrosive) Reaction->Byproducts Exothermic Release Consequence Outcomes: 1. Chemical Burns 2. Pulmonary Edema 3. Equipment Corrosion Byproducts->Consequence Immediate Impact

Caption: The irreversible hydrolysis pathway. Note that moisture triggers the release of corrosive HCl gas, necessitating strict moisture exclusion.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. For this compound, we employ a Barrier-Redundancy Strategy .

PPE CategoryStandard RequirementSenior Scientist Recommendation (Why?)
Eye Protection Chemical Splash GogglesGoggles + Face Shield. Acyl chlorides react violently with water. If a hydrolysis reaction occurs in a flask, it can "spit" acid. A face shield protects the neck and skin from corrosive aerosols.
Hand Protection Nitrile Gloves (4 mil)Double Gloving Strategy. 1. Inner: 4 mil Nitrile (Dexterity).2. Outer: 5-8 mil Nitrile or Neoprene (Barrier).Note: For spill cleanup, use Silver Shield/Laminate gloves. Acyl chlorides can permeate thin nitrile in <5 minutes.
Respiratory Fume HoodCertified Fume Hood (Face Velocity > 100 fpm). If working outside a hood (e.g., transport), a Full-Face Respirator with Type E (Acid Gas) cartridges is mandatory. N95 masks offer zero protection against HCl gas.
Body Defense Cotton Lab CoatChemical-Resistant Apron + High-Neck Coverage. Cotton absorbs acid, holding it against the skin. A rubberized or Tyvek apron prevents saturation during transfer operations.
Part 3: Operational Protocols
3.1 Storage and Stability Check
  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen). Moisture is the enemy.

  • Self-Validation: Before use, inspect the container.

    • Pass: Material is a consistent color (likely yellow/tan solid or oil).

    • Fail: Presence of white crust/powder around the cap (indicates hydrolysis to the carboxylic acid) or over-pressurization of the bottle (HCl gas buildup). Do not open a pressurized bottle without proper venting precautions.

3.2 Weighing and Transfer (The "Closed Loop" Method)

Avoid open-air weighing which degrades the reagent and exposes the user.

  • Preparation: Pre-weigh a dry, septum-capped flask filled with Argon.

  • Tare: Tare the flask on the balance.

  • Transfer: Move the flask and the reagent bottle into the fume hood.

  • Addition: Quickly transfer the solid/liquid into the flask. Pro-Tip: If the reagent is liquid, use a dry glass syringe with a wide-bore needle to transfer directly through septa, avoiding air exposure entirely.

  • Measurement: Return the sealed flask to the balance to obtain the exact mass by difference.

3.3 Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene). Wet solvents will quench the reagent immediately, ruining the stoichiometry.

  • Base Trap: If the reaction generates HCl (e.g., nucleophilic substitution), route the exhaust through a base trap (NaOH solution) or use a solid-phase scavenger (e.g., Polyvinylpyridine) in the reaction pot to neutralize acid in situ.

Part 4: Emergency Response & Decontamination[1]
4.1 Spill Management Logic

NEVER use water on an acyl chloride spill. It will create a cloud of HCl gas.

SpillResponse Start Spill Detected Assess Is it inside the Fume Hood? Start->Assess Inside YES: Close Sash Alert Lab Personnel Assess->Inside Outside NO: Evacuate Area immediately Do NOT attempt cleanup without SCBA Assess->Outside Action Absorb with NON-COMBUSTIBLE material (Dry Sand, Vermiculite, or Dry Lime) Inside->Action Neutralize Collect into container Neutralize slowly with dilute NaHCO₃ Action->Neutralize

Caption: Decision logic for spill containment. Note the critical prohibition of water during the initial absorption phase.

4.2 First Aid
  • Skin Contact: Immediate flush with water for 15 minutes .[1][2][3] Do not use "neutralizing creams" initially; thermal heat from neutralization can worsen the burn. Water volume is key.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek medical attention immediately —pulmonary edema can be delayed up to 24 hours.

Part 5: Disposal & Quenching Protocol

Disposing of active acyl chlorides requires "Quenching"—converting the reactive chloride into a stable ester or acid before disposal.[4]

The "Cold Quench" Method:

  • Prepare Trap: Set up a flask with 50% aqueous Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate.

  • Dilute: Dissolve the waste acyl chloride in a non-reactive solvent (e.g., Toluene or DCM).

  • Cool: Place a separate flask containing Methanol (MeOH) or Isopropanol in an ice bath (0°C).

  • Add: Slowly add the diluted acyl chloride solution into the chilled alcohol.

    • Chemistry: This converts the chloride to the methyl/isopropyl ester and releases HCl, which dissolves in the alcohol.

  • Neutralize: Once the addition is complete and bubbling stops, slowly add the alcohol mixture to the aqueous base trap prepared in step 1. Check pH to ensure it is neutral (pH 7).

  • Dispose: Discard as organic waste according to local EHS regulations.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 329784932, 4-Methyl-1H-indole-2-carboxylic acid (Precursor). Retrieved from [Link]

  • University of California, Merced (n.d.). Standard Operating Procedure: Hydrochloric Acid (Reaction Byproduct). Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. SOP: Acid Chlorides. (General Protocol for Acyl Chlorides). Retrieved from [Link]

  • Nottingham University. Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

Sources

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